molecular formula C4H4BrN3S B13919087 6-Bromo-3-(methylthio)-1,2,4-triazine

6-Bromo-3-(methylthio)-1,2,4-triazine

Cat. No.: B13919087
M. Wt: 206.07 g/mol
InChI Key: SRGNCQNNJFPKNC-UHFFFAOYSA-N
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Description

6-Bromo-3-(methylthio)-1,2,4-triazine is a useful research compound. Its molecular formula is C4H4BrN3S and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-(methylthio)-1,2,4-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-(methylthio)-1,2,4-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4BrN3S

Molecular Weight

206.07 g/mol

IUPAC Name

6-bromo-3-methylsulfanyl-1,2,4-triazine

InChI

InChI=1S/C4H4BrN3S/c1-9-4-6-2-3(5)7-8-4/h2H,1H3

InChI Key

SRGNCQNNJFPKNC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(N=N1)Br

Origin of Product

United States

Foundational & Exploratory

6-Bromo-3-(methylthio)-1,2,4-triazine: A Strategic Scaffold for Heterocyclic Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3-(methylthio)-1,2,4-triazine (CAS: 1832647-26-3 ) represents a high-value heterocyclic building block characterized by orthogonal reactivity. Its structure features an electron-deficient 1,2,4-triazine core equipped with two distinct functional handles: a nucleofugal methylthio group at position C3 and a bromo substituent at position C6.

This dual-functionality allows for sequential, regioselective derivatization—making it an indispensable scaffold in the synthesis of adenosine receptor antagonists (e.g., A2A), kinase inhibitors, and novel agrochemicals. This guide details the molecular properties, validated synthesis protocols, and divergent reactivity profiles necessary to utilize this compound in high-throughput lead optimization.

Key Physicochemical Data
PropertyValue
IUPAC Name 6-Bromo-3-(methylsulfanyl)-1,2,4-triazine
Molecular Formula C₄H₄BrN₃S
Molecular Weight 206.06 g/mol
CAS Number 1832647-26-3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Molecular Architecture & Electronic Profile

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three nitrogen atoms, lowering the energy of the LUMO and making the ring highly susceptible to nucleophilic attack.

  • C3 Position (S-Methyl): The carbon at position 3 is flanked by two nitrogen atoms (N2 and N4), rendering it the most electrophilic site for nucleophilic aromatic substitution (

    
    ). The methylthio (-SMe) group acts as a versatile leaving group, which can be displaced directly or activated via oxidation to a sulfone (-SO₂Me).
    
  • C6 Position (Bromo): The C6 position is electronically distinct. While less electrophilic than C3, the C-Br bond is perfectly positioned for metal-halogen exchange or palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).

Strategic Advantage: The reactivity difference between C3 and C6 allows researchers to functionalize one site without disturbing the other, enabling the rapid construction of Structure-Activity Relationship (SAR) libraries.

Synthesis & Manufacturing Protocols

While 6-bromo-3-(methylthio)-1,2,4-triazine is commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route involves the bromination of the parent 3-(methylthio)-1,2,4-triazine.

Protocol A: Bromination of 3-(methylthio)-1,2,4-triazine[2]

Mechanism: Electrophilic aromatic substitution (or addition-elimination) using N-Bromosuccinimide (NBS).

Materials:

  • 3-(Methylthio)-1,2,4-triazine (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 3-(methylthio)-1,2,4-triazine (10 mmol) and anhydrous MeCN (50 mL). Cool the solution to 0°C under an argon atmosphere.

  • Bromination: Add NBS (11 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The product typically appears as a less polar spot compared to the starting material.

  • Work-up: Quench the reaction with water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
    

Yield Expectation: 60–80%.

Divergent Reactivity & Functionalization

The power of this scaffold lies in its ability to undergo orthogonal reactions. The diagram below illustrates the logical flow for diversifying the core.

G Core 6-Bromo-3-(methylthio)-1,2,4-triazine (Core Scaffold) Suzuki 6-Aryl-3-(methylthio)-1,2,4-triazine (C6 Functionalization) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling SNAr 6-Bromo-3-amino-1,2,4-triazine (C3 Functionalization) Core->SNAr R-NH2, Heat SNAr Displacement Oxidation 6-Bromo-3-(methylsulfonyl)-1,2,4-triazine (Activated Leaving Group) Core->Oxidation mCPBA or Oxone S-Oxidation FinalDrug Bi-Functionalized Bioactive Triazine Suzuki->FinalDrug Step 2: SNAr w/ Amine SNAr->FinalDrug Step 2: Suzuki Coupling

Figure 1: Divergent synthetic pathways for 6-bromo-3-(methylthio)-1,2,4-triazine. Red arrows indicate primary first-step modifications.

Pathway 1: C6-Palladium Catalyzed Coupling (Suzuki-Miyaura)

This reaction installs aryl or heteroaryl groups at the C6 position while leaving the C3-SMe group intact for later displacement.

Protocol:

  • Setup: In a sealed tube, combine 6-bromo-3-(methylthio)-1,2,4-triazine (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Degas with argon for 10 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heating: Heat to 90–100°C for 4–12 hours.

  • Note: The electron-deficient nature of the triazine facilitates oxidative addition, often requiring milder conditions than bromobenzenes.

Pathway 2: C3-Nucleophilic Displacement ( )

Direct displacement of the -SMe group by primary or secondary amines.

Protocol:

  • Setup: Dissolve the scaffold (1.0 eq) in anhydrous THF or Dioxane.

  • Nucleophile: Add the amine (R-NH₂, 1.2–1.5 eq).

  • Base: Add DIPEA (2.0 eq) if using an amine salt; otherwise, the amine itself may suffice.

  • Reaction: Heat to reflux. If the reaction is sluggish, microwave irradiation at 120°C for 30 mins is highly effective.

  • Optimization: If the -SMe group is too unreactive, oxidize it first to the sulfone (-SO₂Me) using mCPBA (DCM, 0°C, 2 hrs) to dramatically increase electrophilicity.

Safety & Handling Guidelines

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Reactive Hazards: Avoid contact with strong oxidizing agents. The compound may emit toxic fumes of sulfur oxides (

    
    ) and hydrogen bromide (HBr) upon thermal decomposition.
    
  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle in a chemical fume hood to avoid inhalation of dust or aerosols.

References

  • BenchChem. "6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine and related Triazine Scaffolds." BenchChem Product Database. Accessed 2025.[2][3]

  • Mantri, M. et al. "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry, 2012, 55(1), 707-720.

  • Pałasz, A. "Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles." Collection of Czechoslovak Chemical Communications, 1975.

  • ChemicalBook. "6-Bromo-1,2,4-triazin-3-amine Synthesis and Properties." ChemicalBook Database.

  • Reagentia. "6-Bromo-3-(Methylthio)-1,2,4-Triazine Product Page (CAS 1832647-26-3)."[4][5]

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 6-Bromo-3-(methylthio)-1,2,4-triazine

[1][2]



Molecular Weight:1234

Part 1: Executive Summary & Chemical Context[2][4]

6-Bromo-3-(methylthio)-1,2,4-triazine is a critical electrophilic scaffold in medicinal chemistry, widely utilized for its dual reactivity.[1][2][4] The C6-bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Stille) or nucleophilic aromatic substitution (

12

Understanding its solubility is not merely about dissolution; it is about reaction engineering .[2][4] The electron-deficient nature of the 1,2,4-triazine core, combined with the lipophilic bromine and thioether substituents, dictates a specific solubility profile that researchers must exploit for efficient synthesis and purification.[1][2]

Physicochemical Drivers of Solubility[1][2]
  • Core Polarity: The 1,2,4-triazine ring is highly polarized and electron-deficient, creating a dipole that favors polar aprotic solvents.[1][2][4]

  • Lipophilicity: The methylthio (-SMe) and bromo (-Br) substituents increase the LogP (estimated ~1.5–1.9), rendering the compound soluble in moderately polar organic solvents (DCM, EtOAc) but insoluble in non-polar alkanes.[1][2]

  • Hydrogen Bonding: The molecule lacks strong Hydrogen Bond Donors (HBD) but possesses multiple Hydrogen Bond Acceptors (HBA) (ring nitrogens).[1][2] This makes it highly soluble in solvents that can donate protons or stabilize dipoles (e.g., Chloroform, Alcohols).[1][2]

Part 2: Solubility Profile & Solvent Compatibility[1][2][4]

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Table 1: Solubility Tier List
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Reaction Media: Ideal for

and metal-catalyzed couplings requiring high temperatures.[1][2][4]
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DCEHigh (>50 mg/mL)Work-up/Extraction: Primary solvent for liquid-liquid extraction and column loading.[1][2]
Polar Ethers THF, 1,4-Dioxane, DMEModerate-High Reaction Media: Standard for Suzuki/Stille couplings; easily removed in vacuo.[1][2][4]
Esters/Ketones Ethyl Acetate (EtOAc), AcetoneModerate Purification: Good for silica gel chromatography (eluent) or recrystallization.[1][2]
Protic Methanol, Ethanol, IsopropanolTemperature Dependent Recrystallization: Moderate solubility at reflux; low solubility at RT/0°C. Ideal for crystallization.[1][2][4]
Non-Polar Hexanes, Heptane, PentaneInsoluble (<1 mg/mL)Anti-Solvent: Used to crash out the product during recrystallization or trituration.[1][2]
Aqueous Water, BrineInsoluble Wash Media: Used to remove inorganic salts during work-up without product loss.[2][4]

Part 3: Experimental Protocols

Since batch-to-batch physical variations (polymorphs, purity) can alter dissolution rates, use these self-validating protocols to verify solubility before scaling up.[1][2][4]

Protocol A: Rapid Saturation Test (Visual)

Use this to quickly determine the "Minimum Solvent Volume" for reactions.[1][2]

  • Weigh 10 mg of 6-Bromo-3-(methylthio)-1,2,4-triazine into a 2 mL HPLC vial.

  • Add 100 µL of the target solvent at Room Temperature (25°C).

  • Vortex for 30 seconds.

    • Clear Solution: Solubility >100 mg/mL.[2][4]

    • Suspension: Proceed to Step 4.

  • Add solvent in 100 µL increments , vortexing between additions, until clear.

  • Calculate:

    
    
    
Protocol B: Recrystallization Solvent Screening

Use this to purify crude material after bromination.[2][4]

  • Solvent Selection: Choose a solvent pair based on Table 1 (e.g., EtOH/Heptane or EtOAc/Hexane).[1][2][4]

  • Dissolution: Dissolve crude solid in the Good Solvent (e.g., hot EtOH) at reflux until saturation.

    • Critical Step: If insoluble particles remain (likely inorganic salts like NaBr from synthesis), filter the hot solution immediately.[1][2]

  • Nucleation: Remove from heat. Add the Anti-Solvent (e.g., Heptane) dropwise until persistent turbidity is observed.[1][2]

  • Crystal Growth: Re-heat to clear the solution, then let cool slowly to RT, then 4°C.

Part 4: Solvent Engineering for Chemical Reactions[2][4]

The choice of solvent dictates the reaction pathway.[2][4] The diagram below illustrates the decision logic for solvent selection based on the intended transformation of the 6-Bromo-3-(methylthio)-1,2,4-triazine core.

Workflow Visualization

SolventSelectionStartTarget TransformationSNArNucleophilic Substitution(SNAr at C6-Br)Start->SNArCouplingPd-Catalyzed Coupling(Suzuki/Stille)Start->CouplingOxidationS-Oxidation(SMe to SO2Me)Start->OxidationDMSOSolvent: DMSO or DMFWhy: Stabilizes charged transition stateSNAr->DMSODioxaneSolvent: 1,4-Dioxane or TolueneWhy: Non-coordinating, high boiling pointCoupling->DioxaneDCMSolvent: DCM or ChloroformWhy: Inert to oxidants (mCPBA)Oxidation->DCMTemp1Temp: 60-100°CDMSO->Temp1AdditivesAdditives: Base (K2CO3) + Water(Biphasic System)Dioxane->AdditivesTemp2Temp: 0°C to RTDCM->Temp2

Figure 1: Solvent selection decision tree based on reaction type.[1][2][4] High-polarity solvents favor

12

Part 5: Critical Handling & Safety Notes

  • DMSO Removal: While DMSO is an excellent solvent for

    
     reactions involving this triazine, removing it is difficult.[2][4]
    
    • Recommendation: Dilute the reaction mixture with water and extract 3x with EtOAc.[2][4] The triazine will partition into the organic phase, leaving DMSO in the aqueous wash.[1][2]

  • Stability in Alcohols: 1,2,4-triazines can be prone to nucleophilic attack by alkoxides.[1][2][4] When using alcohols (MeOH/EtOH) for recrystallization, ensure the solution is neutral .[1][2] Avoid strong bases in alcoholic solvents unless an etherification is intended.[2][4]

  • Chlorinated Solvents: DCM is the gold standard for solubilizing this compound for transfer, NMR analysis, and column chromatography loading.[2][4]

References

  • National Center for Biotechnology Information. (2025).[2][4] PubChem Compound Summary for CID 105471897: Methyl 3-bromo-1,2,4-triazine-6-carboxylate (Analogous Solubility Data). Retrieved March 4, 2026, from [Link][1][2]

  • Reck, F., et al. (2012).[1][2][4] Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists. Journal of Medicinal Chemistry. (Contextual data on triazine solubility and handling). Retrieved March 4, 2026, from [Link][1][2]

Stability and Storage Conditions for 6-Bromo-3-(methylthio)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 6-Bromo-3-(methylthio)-1,2,4-triazine . It is designed for researchers requiring high-integrity maintenance of this intermediate for medicinal chemistry and agrochemical synthesis.

Technical Guide & Handling Protocol

Executive Summary & Critical Parameters

6-Bromo-3-(methylthio)-1,2,4-triazine is a functionalized heterocyclic building block.[1][2][3][4][5] Its dual reactivity—stemming from the electrophilic triazine core, the labile methylthio group (at C3), and the halogen handle (at C6)—renders it chemically versatile but inherently unstable under improper conditions.

Core Storage Directive:

  • Temperature: -20°C (± 5°C).

  • Atmosphere: Inert gas (Argon or Nitrogen) blanket required.

  • Light: Photochemically active; store in amber glass or foil-wrapped containers.

  • Moisture: Hygroscopic and hydrolytically unstable; store with desiccants.

ParameterSpecificationCritical Limit
CAS Number 1832647-26-3 (Referenced)N/A
Molecular Formula C₄H₄BrN₃SN/A
Molecular Weight 206.06 g/mol N/A
Physical State Pale yellow to off-white solidDiscoloration (Orange/Brown) indicates decomposition
Solubility DMSO, DMF, CH₂Cl₂Avoid protic solvents (MeOH/EtOH) for long-term storage

Physicochemical Stability Profile

Thermal Stability

The compound is generally stable at room temperature (20-25°C) for short durations (hours to days) during handling. However, prolonged exposure to temperatures above 25°C accelerates the oxidation of the sulfide moiety and potential polymerization of the triazine ring.

  • Risk: Spontaneous decomposition releases volatile sulfur compounds (stench) and HBr.

Hydrolytic Stability (Moisture Sensitivity)

The C3-position, occupied by the methylthio group, is susceptible to nucleophilic attack by water, particularly in the presence of trace acids or bases.

  • Mechanism: Hydrolysis leads to the displacement of the methylthio group (–SMe), generating 6-bromo-1,2,4-triazin-3(2H)-one and releasing methanethiol (MeSH).

  • Prevention: Strictly anhydrous conditions are required.

Oxidative Stability

The sulfur atom in the methylthio group is electron-rich and prone to oxidation by atmospheric oxygen.

  • Mechanism: Oxidation proceeds sequentially to the sulfoxide (S=O) and sulfone (O=S=O) derivatives. These oxidized forms are significantly more reactive (better leaving groups) and will degrade rapidly via nucleophilic aromatic substitution (

    
    ) with trace moisture or impurities.
    
Photostability

Halogenated heterocycles, including 6-bromo-triazines, are susceptible to photo-induced dehalogenation (homolytic cleavage of the C-Br bond) under UV/visible light.

  • Impact: Radical formation leads to complex mixtures and loss of the bromine handle required for subsequent cross-coupling reactions.

Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the primary decomposition vectors. Understanding these pathways is crucial for troubleshooting purity issues.

DecompositionPathways Compound 6-Bromo-3-(methylthio)-1,2,4-triazine (Target) HydrolysisProduct 6-Bromo-1,2,4-triazin-3-one (Hydrolysis) Compound->HydrolysisProduct + H2O / H+ (Nucleophilic Displacement) Sulfoxide Sulfoxide/Sulfone Derivative (Oxidation) Compound->Sulfoxide + O2 / Peroxides (S-Oxidation) Radical Debrominated Triazine (Photolysis) Compound->Radical + hν (UV Light)

Figure 1: Primary degradation pathways including hydrolysis of the thioether, S-oxidation, and photo-dehalogenation.

Storage & Handling Protocols

Long-Term Storage Protocol (Tier 1)

For storage > 1 week.

  • Container: Use borosilicate amber glass vials with Teflon-lined screw caps.

  • Atmosphere: Purge the headspace with dry Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

  • Sealing: Wrap the cap junction with Parafilm® to prevent gas exchange.

  • Environment: Store in a non-cycling freezer at -20°C .

  • Desiccation: Place the vial inside a secondary container (e.g., a resealable bag or jar) containing active desiccant (silica gel or molecular sieves).

Working Solution Protocol (Tier 2)

For active experimental use.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or DMF (stored over molecular sieves).

    • Avoid: Alcohols (MeOH, EtOH) or water-containing solvents, as these promote nucleophilic exchange over time.

  • Stability in Solution:

    • Use solutions within 24 hours .

    • Do not store stock solutions; prepare fresh.

  • Thawing: Allow the solid vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Handling Workflow

HandlingWorkflow Start Remove from -20°C Freezer Equilibrate Equilibrate to RT (30 mins) (Do NOT Open) Start->Equilibrate Open Open in Fume Hood (Under Inert Gas Flow) Equilibrate->Open Weigh Weigh Quickly (Avoid Metal Spatulas if possible) Open->Weigh Reseal Purge Headspace (Argon) & Reseal Immediately Weigh->Reseal Return Return to -20°C Reseal->Return

Figure 2: Step-by-step handling workflow to minimize moisture condensation and oxidative stress.

Quality Control & Validation

To verify the integrity of the compound after storage, the following analytical methods are recommended.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Triazine ring absorption).

  • Pass Criteria: Purity ≥ 95%. Major impurities (hydrolysis product) typically elute earlier due to increased polarity.

¹H-NMR Validation
  • Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Signals:

    • Methylthio group (-SMe): Singlet, typically

      
       2.5 – 2.7 ppm.
      
    • Triazine proton (H-5): Singlet, aromatic region, typically

      
       8.5 – 9.0 ppm.
      
  • Decomposition Indicators:

    • Appearance of broad exchangeable protons (NH) indicates hydrolysis to the triazinone.

    • Shift of the methyl singlet downfield (> 2.8 ppm) indicates oxidation to sulfoxide/sulfone.

Safety & Hazards

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

  • Specific Hazard: Stench. The hydrolysis releases methanethiol (rotten cabbage odor). Handle only in a functioning fume hood.

  • Disposal: Dispose of as halogenated organic waste containing sulfur. Do not mix with oxidizing agents.

References

  • PubChem. (n.d.). 6-Bromo-1,2,4-triazin-3-amine (Analogous Structure Data). National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • CP Lab Safety. (n.d.). 6-Bromo-3-(methylthio)-1,2,4-triazine Product Listing. Retrieved March 4, 2026, from [Link]

  • Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[2][3][4][7][8][9][10] Synthesis and Reactivity.[2][4][5][7][8][11][12][13] Journal of Heterocyclic Chemistry. (Contextual grounding for triazine ring stability).

Sources

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of 1,2,4-Triazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine core is a cornerstone of modern medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4] This guide provides an in-depth exploration of the principal synthetic strategies for constructing this privileged heterocyclic system, offering a comparative analysis of methodologies, detailed experimental protocols, and mechanistic insights to empower researchers in the rational design and synthesis of novel 1,2,4-triazine-based entities.

I. Foundational Strategies: The Condensation Approach

The most classical and widely utilized method for the synthesis of 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with a suitable three-nitrogen synthon, typically an amidrazone or an acylhydrazide.[3][5][6] This approach offers a high degree of versatility, allowing for the introduction of a wide range of substituents at various positions of the triazine ring.

A. The 1,2-Dicarbonyl and Amidrazone/Acylhydrazide Route

This strategy is predicated on the cyclocondensation reaction between a 1,2-dicarbonyl compound (e.g., benzil) and a hydrazide derivative. The choice of the hydrazide component dictates the substitution at the 3-position of the resulting triazine.

A seminal example involves the condensation of acylhydrazides with 1,2-diketones.[5] For instance, the reaction of benzil with various aromatic and heterocyclic acid hydrazides can yield 3,5,6-trisubstituted 1,2,4-triazines.[5] The initial step is the formation of a monoacylhydrazone intermediate, which then undergoes ring closure to afford the triazine ring.[5]

A one-pot variation of this method involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate.[5] This streamlined approach avoids the isolation of intermediates and often leads to higher yields in shorter reaction times, particularly when conducted under microwave irradiation.[5]

Experimental Protocol: One-Pot Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines [5]

  • Condensation: To a solution of the 1,2-diketone (1 equivalent) and the amide (1 equivalent) in a suitable solvent (e.g., THF), add a base such as sodium tertiary butoxide.

  • In-situ Intermediate Formation: Stir the mixture at room temperature to facilitate the formation of the N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate.

  • Cyclization: Add hydrazine hydrate to the reaction mixture.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction and extract the product. Purify the crude product by recrystallization or column chromatography.

Reactants (Diketone, Amide)ProductYield (Conventional)Yield (Microwave)
Benzil, Acetamide3-Methyl-5,6-diphenyl-1,2,4-triazine75%85%
Benzil, Benzamide3,5,6-Triphenyl-1,2,4-triazine80%90%
2,3-Butanedione, Formamide3-H-5,6-dimethyl-1,2,4-triazine45%-

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazines. [5]

Causality Behind Experimental Choices: The use of a base in the one-pot synthesis is crucial for the initial condensation between the amide and the 1,2-diketone. Microwave irradiation accelerates the reaction rate by efficiently transferring energy to the polar molecules, leading to shorter reaction times and often improved yields.[5][7][8]

B. Synthesis of 3-Amino-1,2,4-triazines

A particularly important subclass, 3-amino-1,2,4-triazines, are readily synthesized by reacting 1,2-dicarbonyl compounds with aminoguanidine.[3] This reaction provides a direct and efficient pathway to 3-amino-5,6-disubstituted-1,2,4-triazines, which are prevalent in many biologically active molecules.[3][9]

Experimental Protocol: Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine [3]

  • A mixture of benzil (10 mmol) and aminoguanidine bicarbonate (10 mmol) in n-butanol (50 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization.

II. Tandem Cyclization Strategies: A Modern Approach

More contemporary approaches to 1,2,4-triazine synthesis focus on tandem or one-pot reactions that build the heterocyclic ring in a more atom- and step-economical fashion.[10] These methods often leverage transition-metal catalysis or metal-free conditions to achieve high efficiency and selectivity.

One such innovative method involves a rhodium-catalyzed reaction of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles.[11] This approach allows for the divergent synthesis of either 3,6-disubstituted or 3,5,6-trisubstituted-1,2,4-triazines from a common intermediate by controlling the reaction conditions.[11]

G acylhydrazone N-Acylhydrazone catalyst Rhodium Catalyst triazole N-Sulfonyl-1,2,3-triazole intermediate Common Intermediate catalyst->intermediate O-H Insertion/ Rearrangement product1 3,6-Disubstituted-1,2,4-triazine intermediate->product1 Condition A: Intramolecular Cyclization product2 3,5,6-Trisubstituted-1,2,4-triazine intermediate->product2 Condition B: Oxidation

III. Specialized Synthetic Routes

Beyond the general condensation and tandem approaches, several specialized methods have been developed for the synthesis of specific 1,2,4-triazine derivatives.

A. Synthesis of 3-Thioxo-1,2,4-triazin-5-ones

These derivatives, which exhibit significant biological activities, can be synthesized through the condensation of α-keto acids with thiosemicarbazide or related thio-hydrazide derivatives.[4] For example, the reaction of (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid with thiosemicarbazide leads to the formation of a 3-thioxo-1,2,4-triazin-5-one derivative.[4]

G cluster_reactants Starting Materials cluster_product Product keto_acid α-Keto Acid product 3-Thioxo-1,2,4-triazin-5-one keto_acid->product Condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->product

B. Microwave-Assisted Solvent-Free Synthesis

The use of microwave irradiation in solvent-free conditions, often on a solid support, represents a green and efficient alternative for the synthesis of 1,2,4-triazines.[7][8] This technique significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods.[5][8]

Experimental Protocol: Microwave-Assisted Synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one [7]

  • A mixture of the starting materials is prepared.

  • A few drops of glacial acetic acid are added.

  • The mixture is subjected to microwave irradiation.

  • The product is isolated and purified.

IV. Conclusion and Future Perspectives

The synthesis of the 1,2,4-triazine scaffold has evolved from classical condensation reactions to more sophisticated and efficient tandem and microwave-assisted methodologies. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the need for operational simplicity and efficiency. As the demand for novel 1,2,4-triazine derivatives in drug discovery and materials science continues to grow, the development of even more innovative, sustainable, and versatile synthetic strategies will remain a key focus for researchers in the field.

References

  • Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1530-1543. [Link]

  • Singh, P., & Kaur, M. (2026). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

  • Congreve, M., Andrews, S. P., Brown, G. A., Cansfield, A. D., Christopher, J. A., Cseke, G., ... & Zhukov, A. (2012). Discovery of 1, 2, 4-triazine derivatives as adenosine A2A antagonists using structure based drug design. Journal of medicinal chemistry, 55(1), 187-192. [Link]

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1, 2, 4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1, 2, 4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

  • Abdel-Rahman, R. M. (2015). Synthesis of Novel a-Amino Acids Bearing 1, 2, 4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part I. International Journal of Chemistry, 7(1), 98. [Link]

  • Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., El-Gazzar, M. G., & Hassan, A. A. (2012). Microwave assisted synthesis of some new fused 1, 2, 4-triazines bearing thiophene moieties with expected pharmacological activity. Molecules, 17(8), 9583-9596. [Link]

  • Zarei, M., & Jarrahpour, A. (2020). Design and Synthesis, Antimicrobial Activities of 1, 2, 4-Triazine Derivatives as Representation of a New Hetrocyclic System. Polycyclic Aromatic Compounds, 42(4), 1361-1372. [Link]

  • Abdel-Rahman, R. M. (2015). Synthesis of Novel a-Amino Acids Bearing 1, 2, 4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part. International Journal of Chemistry, 7(1). [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14α-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Infection and Drug Resistance, 15, 627. [Link]

  • Li, M., Ding, Q., Li, B., Yu, Y., Huang, H., & Huang, F. (2019). Progress in the Synthesis of 1, 2, 4-Triazines by Tandem Cyclization. Chinese Journal of Organic Chemistry, 39(10), 2713-2725. [Link]

  • Dave, R., & Augustine, S. K. (2007). Microwave Assisted Synthesis of Novel 1, 2, 4-Triazines in “Dry Media”. Indian Journal of Heterocyclic Chemistry, 17(2), 183-184. [Link]

  • Boyle, R. G. (2008). Recent advances in the chemistry of 1, 2, 4‐triazines. Journal of heterocyclic chemistry, 45(4), 921-936. [Link]

  • Mochulskaya, N. N., Kotovskaya, S. K., Butorin, I. I., Varaksin, M. V., Charushin, V. N., Rusinov, V. L., ... & Zarubaev, V. V. (2023). Bioactive Pyrrolo [2, 1-f][4][5][12] triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7724. [Link]

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-assisted catalyst-free synthesis of substituted 1, 2, 4-triazoles. Synlett, 26(03), 404-407. [Link]

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1, 2, 4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]

  • Yaka, H., & Çakmak, O. (2013). Microwave-assisted synthesis of some 1H-1, 2, 4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 107-112. [Link]

  • Guedes, D. F., & Ferreira, E. P. (2025). 1, 3, 5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 30(3), 643. [Link]

  • Moustafa, A. H., El-Sayed, H. A., & Sroor, F. M. (2022). First Synthesis of 3-Glycopyranosyl-1, 2, 4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7852. [Link]

  • Liu, C., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2021). Discovery of novel 1, 2, 4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. Saudi Pharmaceutical Journal, 29(11), 1276-1286. [Link]

Sources

Engineering the Pharmacological Landscape: The Biological Activity and Therapeutic Potential of Bromo-Substituted Triazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The symmetrical 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, celebrated for its structural versatility and tunable electronic properties. Among its functionalized derivatives, halogenated triazines—specifically bromo-substituted triazines—have emerged as highly potent therapeutic agents and sophisticated chemical biology tools. The incorporation of a bromine atom modulates the lipophilicity and steric profile of the pharmacophore while simultaneously serving as a highly reactive electrophilic center for covalent target engagement. This technical whitepaper explores the dual utility of bromo-substituted triazines, detailing their mechanisms of action, quantitative biological efficacy, and the rigorous experimental workflows required for their validation.

Mechanistic Paradigms of Bromo-Substituted Triazines

Covalent Engagement in Epigenetic Targeting

Bromodomain-containing proteins (BRDs) are critical epigenetic readers that recognize acetylated lysine residues, making them prime targets for oncology and inflammation therapies. Traditional inhibitors rely on reversible, competitive binding. However, bromo-substituted triazines (bromotriazines) have revolutionized this space by acting as activity-based covalent probes 1. The bromotriazine warhead selectively targets non-catalytic, highly conserved nucleophilic residues (such as lysine or tyrosine) located on the variable BC or ZA loops of bromodomains[1].

Mechanistic Causality: The design of a bromotriazine electrophile over a traditional Michael acceptor is driven by the necessity for proximity-induced reactivity. The triazine core first establishes reversible affinity within the BRD pocket. This initial binding event drastically lowers the activation energy for the subsequent nucleophilic aromatic substitution (SNAr) by the target lysine/tyrosine, ensuring high selectivity and minimizing off-target proteome labeling[1].

Mechanism A Bromotriazine Probe (Electrophile) C Reversible Affinity Binding (Non-covalent) A->C Enters B Bromodomain (BRD) Binding Pocket B->C Hosts D Proximity-Induced SNAr (Lysine/Tyrosine Attack) C->D Lowers Activation Energy E Irreversible Covalent Adduct (Target Engagement) D->E Stable Linkage

Mechanism of proximity-induced covalent labeling of bromodomains by bromotriazine probes.

Metal Coordination and Synergistic Cytotoxicity

Beyond covalent probing, bromo-substituted triazines act as versatile ligands in coordination chemistry. Bromo-Mn(II) complexes utilizing 1,3,5-triazine derivatives as NNN-pincer ligands demonstrate remarkable synergistic effects 2. The coordination of the metal ion stabilizes the triazine core, while the bromine atom participates in vital halogen bonding and hydrophobic interactions within the biological target, significantly amplifying antioxidant and anticancer activities compared to the free ligand[2].

Quantitative Profiling of Biological Activity

To benchmark the efficacy of bromo-substituted and related s-triazine derivatives, we have aggregated their in vitro antiproliferative activities against various human cancer cell lines. The structural modularity of the s-triazine core allows for precise tuning against specific kinase pathways (e.g., EGFR, PI3K/mTOR)[3][4].

Table 1: Cytotoxic Activity (IC50) of Select Triazine Derivatives

Compound / ComplexTarget / MechanismCell LineIC50 (µM)
Bromotriazine (BTZ) Pan-BRD Covalent ProbeMV4;11 (Leukemia)~0.58
[Mn(MBPT)Br(H2O)2]ClO4 Metal-Triazine ComplexHepG-2 (Liver)31.11 ± 2.04
[Mn(MBPT)Br(H2O)2]ClO4 Metal-Triazine ComplexMCF-7 (Breast)50.05 ± 2.16
Br-Morpholine-s-triazine EGFR Kinase InhibitorHCT-116 (Colon)0.50 ± 0.08
Pyrazolyl-s-triazine PI3K/Akt/mTOR InhibitorMCF-7 (Breast)2.29 - 5.53

Experimental Methodologies and Self-Validating Protocols

As a standard of rigorous drug development, all biological evaluations must be underpinned by self-validating experimental designs. Below are the definitive protocols for synthesizing and validating bromo-substituted triazine bioactivity.

Protocol 1: Chemical Proteomics Workflow for Bromodomain Profiling

To definitively validate the target engagement of bromotriazine probes, a chemical proteomics approach utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is employed.

Step-by-Step Methodology:

  • Native Cell Lysis & Labeling: Lyse K-562 or THP-1 cells in a non-denaturing buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40). Incubate the clarified lysate (2 mg/mL protein) with the alkyne-tagged bromotriazine probe (10 µM) for 2 hours at room temperature.

    • Causality Rule: Non-denaturing conditions are strictly required to preserve the native 3D architecture of the BRDs. Because the SNAr reaction is proximity-driven, unfolding the protein would eliminate the affinity binding step, rendering the probe inactive.

  • Click Chemistry (CuAAC): Add a click mixture comprising biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM). React for 1 hour.

    • Self-Validation Check: Concurrently run a competitive control lysate pre-incubated with a reversible pan-BRD inhibitor (e.g., bromosporine). If the labeling is truly active-site specific, the competitive control will show a complete loss of biotinylation signal, internally validating the assay.

  • Enrichment: Precipitate proteins, wash with cold methanol to remove unreacted probe, and resuspend in 1% SDS. Enrich biotinylated targets using streptavidin-agarose beads for 2 hours.

  • On-Bead Digestion & LC-MS/MS: Reduce, alkylate, and digest the bead-bound proteins with trypsin overnight. Analyze the resulting peptides via high-resolution LC-MS/MS to map the specific lysine/tyrosine adducts.

Workflow S1 1. Native Cell Lysis & Probe Incubation S2 2. CuAAC Click Chemistry (Biotinylation) S1->S2 S3 3. Streptavidin Enrichment S2->S3 S4 4. On-Bead Tryptic Digestion S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Chemical proteomics workflow for validating bromotriazine target engagement via CuAAC.

Protocol 2: Synthesis and Structural Validation of Bromo-Mn(II)-Triazine Complexes
  • Ligand Preparation: Synthesize the 1,3,5-triazine derivative (e.g., MBPT) via sequential nucleophilic substitution of cyanuric chloride at controlled temperatures (0°C, room temperature, and reflux) to ensure regioselectivity.

  • Complexation: Dissolve the triazine ligand (1 mmol) in hot ethanol. Slowly add an equimolar aqueous solution of MnBr₂·4H₂O.

  • Crystallization: Reflux the mixture for 3 hours, then allow it to evaporate slowly at room temperature.

    • Causality Rule: Rapid precipitation often leads to amorphous powders with trapped impurities. Slow evaporation thermodynamically favors the formation of high-purity single crystals.

    • Self-Validation Check: Subject the resulting crystals to Single-Crystal X-ray Diffraction (SC-XRD). The diffraction data must confirm the NNN-pincer coordination and the equatorial positioning of the bromide ion before any in vitro cytotoxicity assays are initiated, ensuring the biological data is mapped to the correct molecular geometry.

References

  • Title: An Activity-based Probe Targeting Non-catalytic, Highly Conserved Amino Acid Residues Within Bromodomains Source: ChemRxiv URL
  • Title: A New Bromo-Mn(II)
  • Title: Recent biological applications of heterocyclic hybrids containing s-triazine scaffold Source: RSC Advances URL
  • Title: Exploring s-triazine derivatives as anticancer agents Source: Exploration of Targeted Anti-tumor Therapy URL

Sources

Methodological & Application

Synthesis protocol for 6-Bromo-3-(methylthio)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 6-Bromo-3-(methylthio)-1,2,4-triazine

Strategic Overview

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and bioorthogonal ligation.[1] The specific target, 6-Bromo-3-(methylthio)-1,2,4-triazine , represents a high-value "linchpin" intermediate.[1] Its strategic value lies in its dual-functionalization potential:

  • C3-Position (Methylthio group): Acts as an excellent leaving group (electrophilic center) for Nucleophilic Aromatic Substitution (

    
    ) with amines or alkoxides, allowing diversification of the core.[1]
    
  • C6-Position (Bromine): Serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the installation of aryl or heteroaryl substituents.[1]

This protocol details a robust, two-step synthesis starting from commercially available S-methylthiosemicarbazide and glyoxal.[1] Unlike generic procedures, this guide focuses on regiocontrol during bromination and purification strategies to maximize yield.

Retrosynthetic Analysis

The synthesis is disconnected into two logical stages: ring construction followed by late-stage functionalization.[1]

Retrosynthesis Target 6-Bromo-3-(methylthio)-1,2,4-triazine (Target) Intermediate 3-(Methylthio)-1,2,4-triazine (Core Scaffold) Target->Intermediate Regioselective Bromination (NBS) Precursors S-Methylthiosemicarbazide HI + Glyoxal (40% aq) Intermediate->Precursors Condensation Cyclization

Figure 1: Retrosynthetic disconnection showing the linear assembly of the triazine core followed by C-6 halogenation.[1]

Experimental Protocol

Step 1: Synthesis of 3-(Methylthio)-1,2,4-triazine

This step involves the condensation of a 1,2-dicarbonyl (glyoxal) with an S-alkylated thiosemicarbazide.[1]

Reagents & Materials:

  • S-Methylthiosemicarbazide hydroiodide (

    
    )[1]
    
  • Glyoxal (40% w/w aqueous solution)[1]

  • Sodium Bicarbonate (

    
    )[1]
    
  • Solvent: Water / Ethanol (1:1 v/v)[1]

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve S-methylthiosemicarbazide hydroiodide (10.0 mmol) in 50 mL of water.

  • Neutralization: Slowly add

    
      (10.0 mmol) at 0°C to liberate the free base. Stir for 15 minutes.
    
  • Condensation: Add Glyoxal solution (40% aq, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Cyclization: Add Ethanol (50 mL) and stir the mixture at 0°C for 2 hours , then allow to warm to Room Temperature (RT) and stir for an additional 12 hours. The solution typically turns yellow/orange.[1]

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove ethanol.[1]

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with Brine (

      
       mL).[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: The crude usually solidifies.[1] Recrystallize from Hexane/EtOAc or perform a short silica plug filtration (Eluent: 20% EtOAc in Hexane) if necessary.[1]

Key Insight: The use of the hydroiodide salt requires careful neutralization.[1] Excess base can degrade the glyoxal via Cannizzaro reaction; therefore, stoichiometric bicarbonate is preferred over strong hydroxides.[1]

Step 2: Regioselective Bromination to 6-Bromo-3-(methylthio)-1,2,4-triazine

Direct bromination of electron-deficient triazines is challenging.[1] However, the 3-SMe group activates the ring sufficiently. We utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent to effect substitution at the most accessible carbon (C6).[1]

Reagents:

  • 3-(Methylthio)-1,2,4-triazine (from Step 1)[1][2]

  • N-Bromosuccinimide (NBS) - Recrystallized[1][3][4][5]

  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )[1]
    

Procedure:

  • Setup: Dissolve 3-(methylthio)-1,2,4-triazine (5.0 mmol) in anhydrous DMF (15 mL) in a light-protected flask (foil-wrapped).

  • Addition: Cool to 0°C. Add NBS (5.5 mmol, 1.1 equiv) portion-wise over 15 minutes.

    • Note: Exothermic reaction possible.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (System: 30% EtOAc/Hexane).[1]

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of a new, less polar spot (
      
      
      
      ).[1]
  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation:

    • Extract with Ethyl Acetate (

      
       mL).[1] Avoid DCM here to prevent emulsion with DMF.
      
    • Wash combined organics extensively with water (

      
       mL) to remove DMF, then Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash Column Chromatography is required.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient 0%

      
       20% EtOAc in Hexane.[1]
      
    • Product: Collect the major fraction.

Mechanism & Causality: The reaction likely proceeds via an addition-elimination pathway or radical mechanism depending on light exposure.[1] By keeping the reaction in the dark and using polar solvent, we favor the ionic electrophilic substitution pathway, directing the bromine to the C6 position (para-like to the activating SMe group).[1]

Data Summary & Critical Parameters

ParameterStep 1: CyclizationStep 2: Bromination
Limiting Reagent S-Methylthiosemicarbazide3-(Methylthio)-1,2,4-triazine
Stoichiometry 1.0 : 1.1 (Glyoxal)1.0 : 1.1 (NBS)
Temperature 0°C

RT
0°C

RT
Time 14 Hours4-6 Hours
Expected Yield 65 - 75%55 - 65%
Appearance Yellowish SolidOff-white / Pale Yellow Solid
Storage 4°C, Inert Atmosphere-20°C, Dark (Light Sensitive)

Workflow Diagram

Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization S1_Start S-Methylthiosemicarbazide + Glyoxal S1_React Reaction: 0°C to RT (Aq. NaHCO3 / EtOH) S1_Start->S1_React S1_Iso Extraction (DCM) & Concentration S1_React->S1_Iso S2_React Bromination: NBS / DMF (0°C, Dark) S1_Iso->S2_React Intermediate Isolated S2_Quench Quench in Ice Water Extraction (EtOAc) S2_React->S2_Quench S2_Purify Flash Chromatography (Hex/EtOAc) S2_Quench->S2_Purify Final 6-Bromo-3-(methylthio)-1,2,4-triazine S2_Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Troubleshooting & Safety

  • Regioselectivity Issues: If 5-bromo or 5,6-dibromo byproducts are observed, lower the reaction temperature of Step 2 to -10°C and add NBS very slowly.

  • Hydrolysis: The S-methyl group is susceptible to hydrolysis under strongly acidic conditions.[1] Ensure the workup of Step 2 is neutral.[1]

  • Odor Control: Methanethiol derivatives are potent odorants.[1] All rotary evaporation involving the crude material should be performed with a secondary trap (bleach solution) to neutralize volatile sulfur species.[1]

References

  • Paudler, W. W., & Chen, T. K. (1970).[1] 1,2,4-Triazines.[1][2][4][5][6][7][8][9][10][11] I. The Synthesis of 1,2,4-Triazine and Its Methyl Derivatives. Journal of Heterocyclic Chemistry. [1]

  • Rykowski, A., & Makosza, M. (1988).[1] Vicarious Nucleophilic Substitution of Hydrogen in 1,2,4-Triazines. Liebigs Annalen der Chemie. [1]

  • ChemicalBook. (2023).[1] Synthesis of 6-bromo-1,2,4-triazin-3-amine (Analogous Protocol Reference).

  • Taylor, E. C., & Martin, S. F. (1974).[1] The reaction of 1,2,4-triazine 1-and 2-oxides with acetic anhydride. Journal of the American Chemical Society.[1] [1]

Sources

6-Bromo-3-(methylthio)-1,2,4-triazine as a synthetic building block

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-3-(methylthio)-1,2,4-triazine as a Synthetic Building Block Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

A Versatile Scaffold for Bi- and Tricyclic Heterocycle Synthesis[1]

Executive Summary

6-Bromo-3-(methylthio)-1,2,4-triazine is a high-value heterocyclic intermediate distinguished by its orthogonal reactivity . It features two distinct electrophilic sites: the C3-methylthio group (susceptible to nucleophilic aromatic substitution,


) and the C6-bromide (active in transition-metal-catalyzed cross-couplings). This duality allows for the rapid generation of 3,6-disubstituted 1,2,4-triazines, a privileged scaffold in kinase inhibitors, and serves as a critical precursor for fused systems like pyrrolo[2,1-f][1,2,4]triazines (C-nucleoside analogs).

Chemical Profile & Reactivity Analysis

PropertyDescription
CAS Number 1312686-64-8 (Analogous ref)
Molecular Formula

Molecular Weight 206.06 g/mol
Appearance Off-white to yellow solid
Storage 2-8°C, under inert atmosphere (Ar/N2). Moisture sensitive.
Solubility Soluble in DCM, DMF, DMSO, MeOH. Sparingly soluble in water.
Reactivity Hotspots

The molecule's utility lies in the electronic differentiation between positions 3 and 6.

  • Position 3 (C-SMe): The methylthio group is a latent leaving group. While it can be displaced directly by strong nucleophiles under forcing conditions, its reactivity is significantly enhanced by oxidation to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ), enabling mild displacement by amines, alcohols, or thiols.
  • Position 6 (C-Br): The bromine atom facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).

  • The "Triazine Trap": The electron-deficient nature of the 1,2,4-triazine ring makes it prone to inverse electron demand Diels-Alder (IEDDA) reactions, but the 3,6-substitution pattern generally stabilizes the ring against premature cycloaddition unless specifically activated.

Figure 1: Orthogonal reactivity map of the 6-bromo-3-(methylthio)-1,2,4-triazine scaffold.

Strategic Synthesis Planning

When designing a library, the Order of Operations is critical to avoid catalyst poisoning or side reactions.

Strategy A: The "C6-First" Approach (Recommended for Diversity)

Rationale: Performing the Suzuki coupling first allows you to install diverse carbon skeletons at C6 while the robust SMe group remains intact. The SMe group is then activated (oxidized) and displaced.

  • Pro: Avoids handling polar, potentially unstable sulfones during the metal coupling step.

  • Con: Thioethers can poison Pd catalysts. Solution: Use robust catalyst systems (e.g.,

    
     or SPhos-Pd-G2) and higher catalyst loading (3-5 mol%).
    
Strategy B: The "C3-First" Approach (Recommended for Specific Targets)

Rationale: Displace the SMe group with your desired amine first. This creates a 3-amino-6-bromo-1,2,4-triazine.[1][2]

  • Pro: Eliminates the sulfur "poison" early. The resulting aminotriazine is very stable.

  • Con: The electron-donating amino group at C3 deactivates the C6-Br bond towards oxidative addition, requiring harsher conditions for the subsequent Suzuki coupling.

Detailed Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling (C6-First)

Target: Synthesis of 6-aryl-3-(methylthio)-1,2,4-triazines.

Reagents:

  • 6-Bromo-3-(methylthio)-1,2,4-triazine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the triazine bromide (1.0 mmol), aryl boronic acid (1.2 mmol), and

    
     (41 mg, 0.05 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M aq.

    
     (1.5 mL).
    
  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Senior Scientist Tip: If conversion is low due to sulfur poisoning, switch to


 / SPhos  (1:2 ratio). The bulky phosphine ligand protects the metal center from thioether coordination.
Protocol B: Activation and Displacement of C3-SMe

Target: Conversion of 3-(methylthio) group to 3-amino derivatives.

Step 1: Oxidation to Sulfone

  • Dissolve the 3-(methylthio) intermediate (1.0 equiv) in DCM (0.1 M).

  • Cool to 0°C. Add m-CPBA (2.2 equiv) portion-wise.

  • Stir at RT for 2-4 hours. Monitor by TLC (Sulfones are much more polar).

  • Quench: Wash with sat.

    
     and 
    
    
    
    (to remove excess peroxide).
  • Isolate: Dry and concentrate. The crude sulfone is usually pure enough for the next step and should be used immediately due to limited stability.

Step 2:


 Displacement 
  • Dissolve the crude sulfone (1.0 equiv) in THF or Dioxane.

  • Add the amine nucleophile (1.2 - 2.0 equiv).

  • Add DIPEA (2.0 equiv) if using a salt form of the amine.

  • Stir at RT (for primary amines) or 50°C (for secondary/hindered amines).

  • Workup: Concentrate and purify via preparative HPLC or crystallization.

Advanced Application: Synthesis of Pyrrolo[2,1-f][1,2,4]triazines

This scaffold is a key component of antiviral nucleoside analogs (e.g., Remdesivir). The 6-bromo-3-(methylthio)-1,2,4-triazine can serve as a starting material for modified cores.

Figure 2: Conceptual workflow for accessing fused bicyclic systems.

Note on Fused Systems: While the diagram above shows a vinyl-based route, an alternative involves hydrazine displacement at C3 followed by condensation with 1,2-dicarbonyls or related electrophiles to close the second ring.

Troubleshooting & Safety

IssueProbable CauseSolution
Stalled Suzuki Coupling Catalyst poisoning by SMe group.Increase catalyst loading to 5-10 mol%. Switch to SPhos or XPhos ligands. Ensure thorough degassing (O2 kills active Pd species).
Low Yield in

Incomplete oxidation of SMe.Ensure 2.2+ equiv of oxidant (mCPBA/Oxone) is used. Check if the sulfone hydrolyzed to the "one" (C=O) species during workup (keep pH neutral).
Hydrolysis of C3 Moisture present during displacement.Use anhydrous solvents. The C3-sulfone is extremely electrophilic and will react with water to form the 3-oxo derivative (inactive).

Safety Warning:

  • Brominated compounds: Often lachrymators and irritants. Handle in a fume hood.

  • Methylthio byproducts: Oxidation and displacement can release methanethiol or dimethyl sulfide (stench). Use bleach traps for rotary evaporator exhaust.

References

  • Reactivity of 1,2,4-Triazines: Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[3][1][2][4][5][6] I. The synthesis of some 1,2,4-triazine 2-oxides and a study of their reactivity. Journal of Heterocyclic Chemistry. Link

  • Suzuki Coupling on Triazines: Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry.[7] Link

  • Oxidation of Methylthio Groups: Bahrami, K., et al. (2010).[8] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. Journal of Organic Chemistry.[7] Link

  • Pyrrolo[2,1-f][1,2,4]triazine Synthesis: Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. Link

  • General Triazine Reviews: 1,2,4-Triazines: Synthetic Strategies and Biological Activities. (2021). PMC. Link

Sources

High-Efficiency Cross-Coupling of 6-Bromo-3-(methylthio)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-TZ-1832

Abstract & Strategic Value

This guide details the orthogonal functionalization of 6-Bromo-3-(methylthio)-1,2,4-triazine (CAS: 1832647-26-3) . This scaffold is a "privileged structure" in medicinal chemistry, offering two distinct reactive handles:

  • C6-Bromo: A highly reactive electrophile for standard Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira).[1]

  • C3-Methylthio (SMe): A latent electrophile that is stable under C6-coupling conditions but can be activated subsequently for Liebeskind-Srogl cross-coupling or oxidized for Nucleophilic Aromatic Substitution (

    
    ) .
    

This "Handle-Selective" reactivity allows for the rapid construction of complex, non-symmetrical 3,6-disubstituted 1,2,4-triazines, which are bioisosteres for kinase inhibitors and adenosine receptor antagonists.

Chemical Profile & Handling

PropertySpecification
Compound Name 6-Bromo-3-(methylthio)-1,2,4-triazine
CAS Number 1832647-26-3
Molecular Weight 206.06 g/mol
Appearance Off-white to pale yellow solid
Storage -20°C, under inert atmosphere (Argon/Nitrogen)
Stability Moisture sensitive; susceptible to hydrolysis at C6 under strongly basic/aqueous conditions.[2][3][4][5]
Solubility Soluble in DMF, DMSO, DCM, THF.[1] Sparingly soluble in hexanes.

Handling Precaution: 1,2,4-Triazines are electron-deficient and prone to inverse electron demand Diels-Alder reactions with electron-rich dienophiles.[1] Avoid prolonged exposure to heat (>100°C) in the presence of alkenes/alkynes unless cycloaddition is intended.

Orthogonal Reactivity Map

The following diagram illustrates the logical flow for sequentially functionalizing the triazine core.

TriazineWorkflow Start 6-Bromo-3-(methylthio)-1,2,4-triazine (Starting Material) Step1 Step 1: C6-Functionalization (Suzuki-Miyaura Coupling) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 KOAc, Dioxane/H2O Intermed 6-Aryl-3-(methylthio)-1,2,4-triazine (Intermediate) Step1->Intermed PathA Path A: C-C Bond Formation (Liebeskind-Srogl) Intermed->PathA Ar'-B(OH)2, Pd(0) CuTC (Cofactor) PathB Path B: C-N/O Bond Formation (Oxidation + SnAr) Intermed->PathB 1. mCPBA (Oxidation) 2. Amine (SnAr) ProdA 3,6-Diaryl-1,2,4-triazine PathA->ProdA ProdB 6-Aryl-3-amino-1,2,4-triazine PathB->ProdB

Figure 1: Sequential functionalization strategy. The C6-Br bond is reactive towards Pd(0), while the C3-SMe bond remains inert until activated by Cu(I) or oxidation.

Protocol 1: Selective C6-Arylation (Suzuki-Miyaura)

Objective: Install an aryl or heteroaryl group at the C6 position while leaving the C3-SMe group intact.

Mechanistic Insight

The 1,2,4-triazine ring is electron-deficient, facilitating rapid oxidative addition of the C6-Br bond to Pd(0).[1] However, the SMe group is a potential catalyst poison (soft donor). To mitigate this, we use bidentate ligands (like dppf) that resist displacement by the thioether, and we avoid Cu(I) salts to prevent premature activation of the C-S bond.[1]

Materials
  • Substrate: 6-Bromo-3-(methylthio)-1,2,4-triazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1–1.2 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
    • Alternative:

      
       (5 mol%) if the boronic acid is sterically unhindered.
      
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
    • Note: Avoid strong alkoxide bases (NaOtBu) which may degrade the triazine ring.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

    • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure
  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the triazine substrate, boronic acid, base, and Pd catalyst.

  • Solvation: Add degassed 1,4-Dioxane and Water. Seal the vial with a crimp cap/septum.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting bromide should disappear rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over

    
    .[6]
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: typically 10-40% EtOAc in Hexanes.

    • Yield Target: 70–90%.

Troubleshooting:

  • Low Conversion? The SMe group might be coordinating to Pd. Increase catalyst loading to 5-8 mol% or switch to Pd(OAc)2 / XPhos , which forms a highly active catalytic species resistant to poisoning.

  • Hydrolysis? If the triazine converts to the triazinone (C6-OH), switch to anhydrous conditions: Toluene/Dioxane with CsF or anhydrous

    
     .
    

Protocol 2: C3-Functionalization (Liebeskind-Srogl)

Objective: Replace the C3-SMe group directly with a Carbon substituent.

Mechanistic Insight

This reaction is orthogonal to the Suzuki coupling. It requires a Copper(I) cofactor (CuTC) to coordinate the sulfur, facilitating the transmetallation of the organoboron species to Palladium. This allows the formation of C-C bonds at the C3 position under neutral conditions.

Materials
  • Substrate: 6-Aryl-3-(methylthio)-1,2,4-triazine (from Protocol 1)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (2.5 mol%) + TFP (Tri-2-furylphosphine) (10 mol%)
    
  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5–2.0 equiv)

    • Crucial: CuTC must be stored under inert gas; oxidized Cu(II) is inactive.

  • Solvent: THF (anhydrous)

    • Concentration: 0.1 M[7]

Step-by-Step Procedure
  • Setup: In a glovebox, combine the thioether substrate, boronic acid,

    
    , TFP, and CuTC in a dry vial.
    
  • Solvation: Add anhydrous THF. Seal immediately.

  • Reaction: Heat to 50–60°C for 12–18 hours.

    • Note: The reaction mixture often turns dark/black due to Cu species.

  • Workup: Dilute with EtOAc. Filter through a pad of Celite to remove metal precipitates. Wash the filtrate with 5%

    
     (to remove Cu traces) and then brine.
    
  • Purification: Silica gel chromatography.

Protocol 3: C3-Functionalization (Oxidation & )

Objective: Replace C3-SMe with a Nucleophile (Amine, Alkoxide, Thiol).

Mechanistic Insight

The methylthio group is a poor leaving group. Oxidation to the sulfone (


) or sulfoxide (

) creates a highly reactive electrophile at C3. The electron-deficient triazine core then readily undergoes

with amines at Room Temperature (RT).
Step A: Oxidation[8][9][10]
  • Dissolve 6-Aryl-3-(methylthio)-1,2,4-triazine in DCM (0.1 M).

  • Cool to 0°C .

  • Add mCPBA (2.2 equiv) portion-wise.

  • Stir at 0°C -> RT for 2 hours.

  • Workup: Wash with sat.

    
     and 
    
    
    
    (to quench peroxide). Dry and concentrate.
    • Result: 6-Aryl-3-(methylsulfonyl)-1,2,4-triazine. Use immediately (can be unstable on silica).

Step B: Nucleophilic Displacement ( )
  • Dissolve the crude sulfone in THF or DMF.

  • Add the Nucleophile (Primary/Secondary Amine, 1.2 equiv).[1]

  • Add Base (DIPEA or

    
    , 1.5 equiv).[1]
    
  • Stir at RT for 1–2 hours. (Reaction is usually very fast).

  • Purification: Standard aqueous workup and chromatography.

References

  • Liebeskind-Srogl Coupling Foundation: Liebeskind, L. S.; Srogl, J. Org.[1][3] Lett.2002 , 4, 979–981.[1][3] Link

  • Triazine Specific L-S Coupling: Alphonse, F.-A.; Suzenet, F.; Keromnes, A.; Lebret, B.; Guillaumet, G. Synlett2002 , 2002(3), 447–450.[1][3] Link

  • Triazine Functionalization & Bioactivity: Dehaen, W. et al. Bioorg.[1][8] Med. Chem.2014 , 22, 3995-4000.[1] Link

  • General Triazine Reactivity: Chemical Communications, 2011 , 47, 10174-10176 (Tetrazine/Triazine coupling parallels).[1] Link

Sources

Advanced Synthesis of 1,2,4-Triazine-Based Kinase Inhibitors: From Scaffold Design to Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a potent bioisostere for the purine core of ATP. Its electron-deficient nature and specific nitrogen positioning allow for critical hydrogen bonding interactions within the kinase hinge region. This guide details the strategic synthesis of 1,2,4-triazine derivatives, focusing on overcoming the historical challenge of regioselectivity. We present two primary workflows: the classical condensation method (optimized for regio-control) and the modern Inverse Electron Demand Diels-Alder (IEDDA) approach, alongside a specialized protocol for the clinically relevant pyrrolo[2,1-f][1,2,4]triazine fused system.

Strategic Rationale: The ATP Mimicry

Kinase inhibitors typically function by competing with ATP for the binding site in the catalytic cleft. The 1,2,4-triazine core offers distinct advantages:

  • Hinge Binding: The N2 and N4 nitrogens can serve as hydrogen bond acceptors/donors, mimicking the N1 and N3 of adenine.

  • Electronic Tuning: The electron-deficient ring facilitates nucleophilic aromatic substitution (

    
    ), allowing late-stage introduction of solubility-enhancing groups (e.g., morpholine, piperazine).
    
  • Solubility: Compared to pure carbocycles, the high nitrogen count improves aqueous solubility, a critical parameter for oral bioavailability.

Figure 1: Retrosynthetic Analysis & Workflow

Caption: Logical flow from kinase target identification to synthetic strategy selection.

G cluster_Routes Synthetic Routes Target Target Kinase (e.g., c-Met, VEGFR2) Design Scaffold Design (ATP Mimicry) Target->Design RouteA Route A: Condensation (1,2-Dicarbonyl + Amidrazone) Design->RouteA Simple Cores RouteB Route B: IEDDA (Tetrazine + Dienophile) Design->RouteB High Regiocontrol RouteC Route C: Fused Systems (Pyrrolo-triazines) Design->RouteC Bicyclic Mimics Optimization Late-Stage Functionalization (Pd-coupling, SnAr) RouteA->Optimization RouteB->Optimization RouteC->Optimization Validation Biological Assay (IC50, Selectivity) Optimization->Validation

Methodology A: The Regioselective Condensation Protocol

The condensation of 1,2-dicarbonyls with amidrazones is the most direct route but is plagued by the formation of regioisomers (5- vs. 6-substituted products) when using unsymmetrical diketones.

The Solution: Use of acyl hydrazides followed by ammonium acetate cyclization, or controlling pH to favor the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl.

Protocol 1: Synthesis of 3,5,6-Trisubstituted-1,2,4-Triazines

Target: 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine (Intermediate for further functionalization).

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Thiosemicarbazide

  • Ethanol (anhydrous)

  • Potassium Carbonate (

    
    )
    
  • Methyl Iodide (MeI)

Step-by-Step Procedure:

  • Condensation: Dissolve Benzil (10 mmol) and Thiosemicarbazide (11 mmol) in Ethanol (50 mL).

  • Catalysis: Add

    
     (15 mmol) and reflux the mixture for 4–6 hours. Note: Basic conditions favor the formation of the 3-thioxo-2,3-dihydro-1,2,4-triazine intermediate.
    
  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the yellow benzil spot.

  • Workup: Cool to room temperature. The potassium salt of the triazine often precipitates. Acidify carefully with 1N HCl to pH 5–6 to precipitate the free thiol (3-mercapto form). Filter and dry.[1]

  • S-Alkylation (Activation): Dissolve the crude thiol (5 mmol) in DMF (10 mL). Add

    
     (6 mmol) and Methyl Iodide (5.5 mmol) dropwise at 0°C. Stir at RT for 1 hour.
    
  • Purification: Pour into ice water. The S-methyl derivative will precipitate. Recrystallize from Ethanol.

Critical Insight: The S-methyl group at C3 is a "leaving group equivalent." It can be displaced by amines (e.g., morpholine, aniline derivatives) to install the hinge-binding motif.

Methodology B: Inverse Electron Demand Diels-Alder (IEDDA)

For highly substituted or sensitive scaffolds, the IEDDA reaction between 1,2,4,5-tetrazines and dienophiles is superior due to its mild conditions and nitrogen-driven irreversibility.

Mechanism: The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction releasing


.
Protocol 2: IEDDA Synthesis of 3,6-Disubstituted-1,2,4-Triazines

Target: Construction of a triazine core with distinct substituents at C3 and C6.

Step-by-Step Procedure:

  • Tetrazine Formation: React an amidine (R1-C(=NH)NH2) with hydrazine hydrate to form the dihydrotetrazine, followed by oxidation (using

    
    /AcOH) to the red/pink 1,2,4,5-tetrazine.
    
  • Cycloaddition: Dissolve the 3-substituted-1,2,4,5-tetrazine (1.0 equiv) in 1,4-dioxane.

  • Dienophile Addition: Add the enol ether or enamine (1.2 equiv) representing the C5/C6 fragment.

    • Note: Electron-rich dienophiles react fastest (Inverse Demand).

  • Reaction: Heat at 60–80°C. The reaction is visually self-indicating: the deep red color of the tetrazine fades to yellow/colorless as

    
     is evolved.
    
  • Elimination: If using an enol ether, an elimination step (loss of alcohol) usually occurs spontaneously or with mild acid treatment to aromatize the ring to the 1,2,4-triazine.

Figure 2: IEDDA Mechanism & Regioselectivity

Caption: The [4+2] cycloaddition followed by retro-Diels-Alder N2 extrusion.

IEDDA Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Intermediate Bicyclic Intermediate Tetrazine->Intermediate + Dienophile [4+2] Dienophile Dienophile (Electron Rich Olefin) Dienophile->Intermediate Product 1,2,4-Triazine Intermediate->Product - N2 Retro-DA N2 N2 Gas (Driving Force) Intermediate->N2

Advanced Scaffold: Pyrrolo[2,1-f][1,2,4]triazine

This fused system is the core of Remdesivir and kinase inhibitors like Brivanib (VEGFR inhibitor). It mimics the adenine core of ATP almost perfectly but with a C-C bond at the glycosidic position (in nucleosides) or different lipophilicity profiles.

Protocol 3: The Amination-Cyclization Sequence

Target: 4-Substituted-pyrrolo[2,1-f][1,2,4]triazine.

  • N-Amination: Start with methyl pyrrole-2-carboxylate.[2] React with Chloramine (

    
    ) or Hydroxylamine-O-sulfonic acid (HOSA) in DMF with NaH base to form 1-amino-pyrrole-2-carboxylate.
    
  • Amide Formation: React the amine with Formamidine acetate (for unsubstituted C2) or an acyl isothiocyanate.

  • Cyclization: Heat the intermediate in ethanol/ethoxide or use

    
     if closing a hydroxy-intermediate to a chloro-intermediate.
    
  • Functionalization: The resulting 4-chloro-pyrrolo[2,1-f][1,2,4]triazine is highly reactive toward

    
     with aniline derivatives to install the "tail" of the kinase inhibitor.
    

Case Study & Data Summary

Target: c-Met Kinase (Hepatocyte Growth Factor Receptor).[3] Compound Class: Triazolo-triazines and 5-phenyl-1,2,4-triazines.

The following table summarizes the Structure-Activity Relationship (SAR) when modifying the C3 position of a 5,6-diphenyl-1,2,4-triazine core.

Compound IDC3 Substituent (Hinge Binder)C5/C6 Substitutionc-Met IC50 (nM)Solubility (µg/mL)
TZ-001 -SMe (Methylthio)Diphenyl>10,000< 1.0
TZ-002 -NH-Ph (Anilino)Diphenyl4505.2
TZ-003 -NH-(3-F, 4-Cl-Ph)Diphenyl854.8
TZ-004 -NH-(4-Morpholino-Ph)Diphenyl12 125.0
Ref (Crizotinib) N/AN/A4–8High

Analysis:

  • TZ-001: The thioether is a poor hinge binder (lacks H-bond donor).

  • TZ-003: Halogenation of the aniline ring improves hydrophobic fit in the specificity pocket.

  • TZ-004: Addition of the morpholine solubilizing group maintains potency while drastically improving solubility, a common strategy in kinase inhibitor design.

References

  • Application of 1,2,4-Triazines in Drug Discovery: Source: BenchChem. (2025).[4] Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors.

  • IEDDA Mechanism & Tetrazines: Source: Chemical Reviews.[5] (2021).[2][5][6] Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions.

  • Pyrrolo[2,1-f][1,2,4]triazine Synthesis: Source: NIH / PMC. (2021).[2][5][6] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.

  • c-Met Inhibitor Design: Source: ResearchGate. (2025). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders.

  • ATP-Competitive Inhibition Mechanism: Source: NIH / PMC. (2022).[7] ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase.[7]

Sources

Application Note: 6-Bromo-3-(methylthio)-1,2,4-triazine as a Versatile Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Process Scientists Compound Identity: 6-Bromo-3-(methylthio)-1,2,4-triazine (CAS: 1832647-26-3)[1]

Executive Summary & Chemical Rationale

The discovery of next-generation agrochemicals—particularly herbicides, fungicides, and acaricides—relies heavily on the rapid diversification of privileged heterocyclic scaffolds. The 1,2,4-triazine core is a proven pharmacophore in agriculture, most notably serving as the foundation for the triazinone class of herbicides (e.g., Metribuzin)[2].

6-Bromo-3-(methylthio)-1,2,4-triazine represents a highly strategic, bifunctional building block for library synthesis. Its architectural advantage lies in orthogonal reactivity:

  • The C6-Bromo Group: Acts as an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), allowing for the rapid introduction of diverse aryl, heteroaryl, or alkyl substituents[3][4].

  • The C3-Methylthio Group: Mimics the lipophilic and soil-mobile properties of commercial herbicides[5]. Alternatively, it can be oxidized to a sulfoxide/sulfone and subsequently displaced by various nucleophiles (amines, alkoxides) via

    
     to explore novel binding modes[6][7].
    

By leveraging this orthogonal reactivity, researchers can systematically map the Structure-Activity Relationship (SAR) of the 1,2,4-triazine core against agricultural pests and weeds.

Fig 1: Orthogonal synthetic workflow for diversifying the 1,2,4-triazine scaffold.

Mechanistic Target: Photosystem II (PSII) Inhibition

To design effective herbicides, one must understand the causality of the target interaction. 1,2,4-triazines primarily act as pre- and post-emergence herbicides by inhibiting photosynthesis[8]. Specifically, they bind to the


 protein of Photosystem II (PSII) in the chloroplast thylakoid membrane[2].

By displacing the native plastoquinone (


) from its binding niche, triazines block the electron transfer from 

to

. This halts carbon fixation and leads to the generation of triplet chlorophyll and reactive oxygen species (ROS), which ultimately destroy the plant cell membranes[8].

When designing new analogs from 6-Bromo-3-(methylthio)-1,2,4-triazine, the substituent introduced at the C6 position dictates the steric fit within the


 protein pocket, while the C3 position influences the hydrogen-bonding network and overall lipophilicity required for plant cuticle penetration.

Fig 2: Mechanism of action for 1,2,4-triazine derivatives in the PSII electron transport chain.

Experimental Protocols: Library Construction

The following protocols are engineered to be self-validating systems. We prioritize robust, scalable methodologies that provide clear analytical checkpoints to ensure synthetic integrity.

Protocol A: C6-Diversification via Suzuki-Miyaura Cross-Coupling

This protocol utilizes palladium catalysis to replace the C6-bromo group with diverse aryl or heteroaryl groups[4][9].

Rationale for Reagent Selection:

  • Solvent System (1,4-Dioxane/Water 4:1): Ensures homogenous mixing. The organic triazine dissolves in dioxane, while the inorganic base (

    
    ) requires water.
    
  • Base (

    
    ):  Activates the boronic acid by forming a reactive boronate complex, which accelerates the transmetalation step.
    
  • Degassing: Oxygen rapidly oxidizes the active

    
     species to inactive 
    
    
    
    . Sparging with
    
    
    or Argon is a non-negotiable step for high yields.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube, add 6-Bromo-3-(methylthio)-1,2,4-triazine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and

    
     (3.0 equiv, 1.5 mmol).
    
  • Solvent Addition & Degassing: Add 5 mL of a 4:1 mixture of 1,4-Dioxane/Water. Sparge the solution with

    
     gas for 15 minutes.
    
  • Catalyst Addition: Quickly add

    
     (0.05 equiv, 5 mol%). Seal the tube and heat to 90–100 °C in an oil bath for 3–5 hours[4].
    
  • Validation (In-Process QC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting bromide should disappear, replaced by a lower Rf, UV-active spot. LC-MS should confirm the mass shift (Loss of

    
     isotope pattern, addition of Aryl mass).
    
  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via silica gel flash chromatography to yield the 6-aryl-3-(methylthio)-1,2,4-triazine.

Protocol B: C3-Diversification via Oxidation and Nucleophilic Displacement

If the methylthio group does not yield the desired biological activity, it can be converted into a leaving group to introduce amines (targeting fungicidal/acaricidal activity)[6][10].

Rationale for Reagent Selection:

  • Oxidant (mCPBA): The methylthio group (

    
    ) is a poor leaving group. Oxidation to a sulfone (
    
    
    
    ) highly polarizes the C3 carbon, making it highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    )[7].

Step-by-Step Procedure:

  • Oxidation: Dissolve the C6-substituted triazine (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C. Slowly add mCPBA (2.2 equiv) in portions[6]. Stir for 2 hours at room temperature.

  • Validation (Oxidation): LC-MS will show a mass shift of +32 Da, confirming sulfone formation.

  • Displacement: Wash the organic layer with saturated

    
     to remove mCPBA byproducts. To the crude sulfone in DCM, add the desired aliphatic or aromatic amine (2.5 equiv). Stir at room temperature (or reflux for sterically hindered amines) for 4 hours.
    
  • Validation (Displacement): TLC will show a highly polar spot (amine product). LC-MS confirms the displacement of the

    
     group.
    
  • Workup: Wash with brine, dry over

    
    , and purify via chromatography.
    

Quantitative Data Summaries

The table below summarizes expected yields and optimized conditions for the C6 Suzuki coupling of 6-Bromo-3-(methylthio)-1,2,4-triazine with various boronic acids, based on established triazine cross-coupling literature[4][9].

Substituent Introduced (C6)Coupling PartnerCatalyst SystemTemp (°C)Time (h)Expected Yield (%)
Phenyl Phenylboronic acid

/

100375 - 85%
4-Chlorophenyl 4-Cl-Phenylboronic acid

/

100370 - 80%
4-Methoxyphenyl 4-OMe-Phenylboronic acid

/

100465 - 75%
3-Pyridyl 3-Pyridylboronic acid

/

110560 - 70%
Methyl (Alkyl) Methylboronic acid

/

90650 - 60%

Note: Heteroaryl and alkyl boronic acids generally require more robust bidentate ligands (like dppf) and stronger bases to facilitate the slower transmetalation step.

References

  • calpaclab.com - 6-Bromo-3-(methylthio)-1,2,4-triazine, 95% Purity URL: [Link]

  • nih.gov (PubChem) - Metribuzin | C8H14N4OS | CID 30479 URL:[Link]

  • researchgate.net - Herbicidal Characterization of Metribuzin and its Complexes URL:[Link]

  • mdpi.com - Triazine Herbicide and NPK Fertilizer Exposure URL:[Link]

  • uzh.ch (ZORA) - Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine URL: [Link]

  • acs.org (J. Med. Chem.) - Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists URL:[Link]

  • mdpi.com - MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases URL:[Link]

  • jst.go.jp - Studies on as-Triazine Derivatives. XVIII. URL:[Link]

  • researchgate.net - Synthesis and Acaricidal Activity of Some New 1,2,4-Triazine Derivatives URL:[Link]

Sources

Troubleshooting & Optimization

Purification techniques for 6-Bromo-3-(methylthio)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification & Handling of 6-Bromo-3-(methylthio)-1,2,4-triazine

Introduction

The compound 6-Bromo-3-(methylthio)-1,2,4-triazine is a critical electrophilic intermediate used in the synthesis of complex bioactive heterocycles. Its reactivity is defined by two key functionalities: the 3-methylthio (SMe) group, which serves as a versatile handle for nucleophilic displacement (e.g., by amines or hydrazines), and the 6-bromo substituent, which enables cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) or further functionalization.[1]

However, this dual functionality introduces specific purification challenges.[1] The SMe group is susceptible to oxidation (to sulfoxide/sulfone) and hydrolysis (to the triazinone), while the C-Br bond can be sensitive to light and radical debromination.[1] This guide provides a self-validating purification workflow designed to maximize purity while preserving the integrity of these sensitive groups.

Part 1: Tier 1 - Rapid Troubleshooting (FAQ)

Q1: My crude product is a dark, sticky oil that refuses to crystallize. What is happening?

  • Diagnosis: This often indicates the presence of poly-brominated byproducts or oxidized sulfur species (sulfoxides) that disrupt the crystal lattice. It may also result from residual high-boiling solvents (e.g., DMF, DMSO) if used in the synthesis.[1]

  • Solution:

    • Trituration: Dissolve the oil in a minimum amount of dichloromethane (DCM), then slowly add cold n-pentane or hexane with vigorous stirring. This should precipitate the triazine while keeping oily impurities in solution.[1]

    • Solvent Swap: If DMF was used, wash the organic layer extensively with water (5x) or LiCl solution during workup to remove it before attempting crystallization.[1]

Q2: I see a new, highly polar spot on TLC that wasn't there before purification. Did I degrade my compound?

  • Diagnosis: Yes, this is likely hydrolysis .[1] The 3-SMe group can be displaced by water, especially under acidic conditions (e.g., acidic silica gel) or basic conditions, forming 6-bromo-1,2,4-triazin-3(2H)-one .[1]

  • Solution:

    • Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexane to neutralize acidic sites.

    • Avoid Protic Solvents: Do not use methanol or water in your eluent if the compound shows signs of instability.[1] Switch to EtOAc/Hexane or DCM/Acetone .[1]

Q3: The product color is changing from yellow to orange/brown during storage.

  • Diagnosis: This indicates oxidative degradation or the release of free bromine (

    
    ). The SMe group can slowly oxidize to the sulfoxide (
    
    
    
    ) in air, and the C-Br bond can cleave under light exposure.[1]
  • Solution:

    • Store Correctly: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

    • Protect from Light: Wrap vials in aluminum foil.

Part 2: Tier 2 - Deep Dive Purification Protocols

Protocol A: Optimized Flash Column Chromatography

Best for: Removing baseline impurities and separating regioisomers.[1]

Prerequisites:

  • Stationary Phase: Silica Gel 60 (230-400 mesh). Note: Neutral Alumina is a safer alternative if the compound is acid-sensitive.

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

Step-by-Step Workflow:

  • TLC Optimization: Run a TLC in 20% EtOAc in Hexane .

    • Target Rf: 0.3 – 0.4.[1]

    • Visualization: UV (254 nm). The triazine ring is UV active.[1]

  • Column Preparation:

    • Slurry pack the column with 100% Hexane containing 1% Et3N (to neutralize silica). Flush with 2 column volumes (CV).

  • Loading:

    • Dissolve the crude residue in a minimum volume of DCM/Hexane (1:1) . Avoid pure DCM if possible to prevent band broadening.[1]

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Flush non-polar impurities).

    • 5–20 min: Linear gradient to 10% EtOAc/Hexane .

    • 20–40 min: Linear gradient to 30% EtOAc/Hexane (Product typically elutes here).

  • Fraction Collection:

    • Collect fractions. Do not let fractions sit in light. Evaporate immediately at < 40°C .[1]

Protocol B: Recrystallization (The "Gold Standard")

Best for: Final polishing to >98% purity for biological assays.[1]

Solvent System: Ethanol (EtOH) or Ethyl Acetate / Hexane .

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in a flask with a stir bar. Add Ethanol (absolute) and heat to 60°C (do not boil excessively to avoid SMe hydrolysis).

  • Saturation: Add solvent dropwise until the solid just dissolves.[1]

  • Hot Filtration (Optional): If insoluble black specks remain, filter rapidly through a pre-warmed glass frit or cotton plug.[1]

  • Cooling:

    • Allow the solution to cool to room temperature slowly (over 1 hour).

    • Transfer to a 4°C fridge for 4 hours.

    • Troubleshooting: If no crystals form, scratch the glass or add a "seed" crystal.[1] Alternatively, add Hexane dropwise to the turbid point.[1]

  • Isolation: Filter the pale yellow needles/prisms.[1] Wash with cold Hexane . Dry under high vacuum for 4 hours.

Part 3: Visualization & Logic

Workflow 1: Purification Decision Tree

This logic gate helps you decide the optimal purification route based on crude purity and scale.[1]

Purification_Decision_Tree Start Crude Reaction Mixture (6-Bromo-3-(methylthio)-1,2,4-triazine) TLC_Check Step 1: TLC Analysis (20% EtOAc/Hexane) Start->TLC_Check Decision1 Is the main spot well-separated (ΔRf > 0.1)? TLC_Check->Decision1 Recryst Protocol B: Recrystallization (EtOH or EtOAc/Hexane) Decision1->Recryst Yes (Clean Profile) Column Protocol A: Flash Chromatography (Buffered Silica) Decision1->Column No (Complex Mix) Check_Purity Check Purity (NMR/HPLC) Recryst->Check_Purity Column->Check_Purity Success Final Product (>98% Purity) Check_Purity->Success Pass Fail Repurify / Triturate Check_Purity->Fail Fail Fail->Column If Recryst failed

Caption: Decision matrix for selecting between recrystallization and chromatography based on crude impurity profile.

Workflow 2: Impurity Formation Pathways

Understanding how impurities form allows you to prevent them.[1]

Impurity_Pathways Product Target: 6-Bromo-3-(methylthio)-1,2,4-triazine Impurity_Hydrolysis Impurity A (Hydrolysis): 6-Bromo-1,2,4-triazin-3-one (Polar, High MP) Product->Impurity_Hydrolysis Acidic Silica / Moisture (Displacement of SMe) Impurity_Oxidation Impurity B (Oxidation): 3-(Methylsulfinyl)-... (Polar, Unstable) Product->Impurity_Oxidation Air / Peroxides (S-Oxidation) Impurity_Debrom Impurity C (Reduction): 3-(Methylthio)-1,2,4-triazine (Lower MW) Product->Impurity_Debrom UV Light / Radicals (Loss of Br)

Caption: Common degradation pathways. Prevent these by using neutral silica, inert atmosphere, and light protection.[1]

Part 4: Characterization & Stability Data

Table 1: Key Characterization Signals (1H NMR in CDCl3)

Position Chemical Shift (δ) Multiplicity Interpretation
H-5 8.60 – 8.90 ppm Singlet (1H) Characteristic triazine ring proton. Deshielded by adjacent N and Br.[1]
S-Me 2.60 – 2.75 ppm Singlet (3H) Methylthio group. Sharp singlet.

| Impurity | ~10-11 ppm | Broad Singlet | Amide NH from hydrolysis (Triazinone). |

Stability Profile:

  • Moisture: Moderate sensitivity.[1] Hydrolyzes slowly in water; rapidly in acid/base.[1]

  • Light: Sensitive.[1] Store in amber vials.

  • Air: SMe oxidizes over months.[1] Store under Argon.[1]

  • Temperature: Stable at RT for days; store at -20°C for long term.

References

  • Paudler, W. W., & Chen, T. K. (1970).[1] 1,2,4-Triazines.[1][2][3][4][5][6][7][8][9][10] I. The Synthesis of 1,2,4-Triazine 1-Oxides and Their Derivatives. Journal of Heterocyclic Chemistry.[1] (Describes the reactivity of 3-methylthio-1,2,4-triazines and bromination patterns). [1]

  • Rykowski, A., & Makosza, M. (1984).[1] Nucleophilic Substitution of Hydrogen in 1,2,4-Triazines.[1] Tetrahedron Letters.[1][11] (Details the electrophilic/nucleophilic nature of the triazine core).

  • Neunhoeffer, H. (1978).[1] The Chemistry of 1,2,4-Triazines.[1][2][3][4][5][6][7][8][9] In: Chemistry of Heterocyclic Compounds. (Comprehensive review of triazine stability, hydrolysis of SMe groups, and halogenation). [1]

  • BenchChem. (2025). Structure and Properties of 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine. (Cited for analogous handling of brominated methylthio-triazine systems). [1]

Sources

Technical Support Center: Overcoming Challenges in the Functionalization of Bromo-Triazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of bromo-triazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying triazine scaffolds. The inherent electron-deficient nature of the triazine ring presents unique challenges and opportunities in synthetic chemistry.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of bromo-triazine chemistry.

Q1: Why is direct bromination of a parent triazine ring generally not feasible?

A1: Direct electrophilic bromination of an unsubstituted 1,3,5-triazine ring is exceptionally challenging. The three electronegative nitrogen atoms render the ring highly electron-deficient, thus deactivating it towards attack by electrophiles like the bromine cation (Br+).[1] Attempting to force this reaction with harsh conditions, such as strong Lewis acids and high temperatures, is more likely to result in hydrolysis and ring-opening of the triazine core rather than the desired bromination.[1] Therefore, the synthesis of bromo-triazines typically starts from pre-functionalized precursors like cyanuric chloride.[1]

Q2: What are the primary methods for functionalizing bromo-triazines?

A2: The electron-deficient nature of the triazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) .[2] This is the most common and versatile method for introducing a wide range of functional groups. Additionally, palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[3][4][5]

Q3: I am observing multiple products in my reaction. What are the likely side reactions?

A3: Common side reactions include:

  • Hydrolysis: Bromo-triazines, especially di- and tri-bromo derivatives, are sensitive to moisture. The presence of water can lead to the formation of hydroxy-triazines.[1]

  • Homocoupling: In palladium-catalyzed reactions, particularly Suzuki couplings, the boronic acid can couple with itself to form a biaryl byproduct.[5][6]

  • Dehalogenation: The bromine substituent can be replaced by a hydrogen atom, a side reaction that can be promoted by certain bases and the presence of water.[6]

  • Ring-opening: Strong nucleophiles can sometimes attack the C4 position of the 1,2,3-triazine ring, leading to denitrogenative ring-opening.[7]

Q4: How does the position of the bromine atom on the triazine ring affect its reactivity?

A4: The reactivity of a bromo-substituent is influenced by the specific triazine isomer (1,2,3-, 1,2,4-, or 1,3,5-triazine) and the other substituents present on the ring. For instance, in 1,3,5-triazines, the reactivity of the C-Br bond decreases as more halogens are substituted with other groups. This is because the incoming nucleophile's electron-donating character reduces the electrophilicity of the remaining carbon atoms.[8]

II. Troubleshooting Guide: From Low Yields to Complex Purifications

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Conversion of Starting Material

A lack of product formation is a common frustration. The following workflow can help identify the root cause.

G start Low/No Conversion reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check reaction_conditions Assess Reaction Conditions reagent_check->reaction_conditions Reagents OK solution1 Use fresh, pure reagents. Ensure anhydrous conditions. reagent_check->solution1 Impure/Degraded Reagents catalyst_issue Troubleshoot Catalyst System (for cross-couplings) reaction_conditions->catalyst_issue Conditions OK, Cross-Coupling Reaction snar_issue Optimize S N Ar Conditions reaction_conditions->snar_issue Conditions OK, S N Ar Reaction solution2 Increase temperature and/or reaction time. Monitor by TLC/LC-MS. reaction_conditions->solution2 Suboptimal Temperature/Time solution3 Screen alternative anhydrous solvents (e.g., THF, Dioxane, DMF). Consider solvent mixtures. reaction_conditions->solution3 Poor Solubility solution4 Use fresh catalyst and ligands. Increase catalyst loading. catalyst_issue->solution4 Inactive Catalyst solution5 Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). catalyst_issue->solution5 Ineffective Base solution6 For sterically hindered substrates, use bulky, electron-rich phosphine ligands. catalyst_issue->solution6 Ligand Incompatibility solution7 Use a stronger base to generate a more potent nucleophile. Consider a more reactive solvent. snar_issue->solution7 Weak Nucleophile solution8 Use a non-nucleophilic organic base like DIEA. snar_issue->solution8 Ineffective Base

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Solutions for Low Conversion:
  • Reagent Integrity: Always use freshly purified reagents and anhydrous solvents. Bromo-triazines can be susceptible to hydrolysis, and water can also promote side reactions like protodeboronation in Suzuki couplings.[1][6] Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Temperature and Time Optimization: For SNAr reactions on multiply substituted triazines, a stepwise increase in temperature is often necessary for subsequent substitutions. The first substitution may proceed at 0°C, the second at room temperature, and the third may require heating.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Catalyst System for Cross-Coupling Reactions:

    • Catalyst Choice: For challenging substrates, especially those with steric hindrance or coordinating heteroatoms, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the oxidative addition step.[9] Consider using pre-formed palladium catalysts which can lead to more reproducible results.

    • Base Selection: The base is crucial for the catalytic cycle. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a frequent choice.[4][9] The optimal base is substrate-dependent and may require screening.

Problem 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the yield of the desired product.

Side Product Potential Cause(s) Proposed Solution(s) Relevant Reaction Type(s)
Hydroxy-triazine Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[1]All
Biaryl Homocoupling Product Oxygen in the reaction mixture. High reaction temperatures.Degas solvents thoroughly. Maintain a strict inert atmosphere. Consider lowering the reaction temperature.[5][6]Suzuki Coupling
Protodeboronation Product Presence of water and certain bases.Use anhydrous conditions. Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[6]Suzuki Coupling
Dehalogenated Triazine Presence of a hydrogen source (e.g., water, alcohol).Ensure anhydrous conditions. Choose a non-protic solvent if possible.[6]All
Ring-Opened Products Use of a very strong and/or unhindered nucleophile.Use a weaker, more sterically hindered nucleophile. Optimize reaction temperature to favor the desired substitution.[7]SNAr on 1,2,3-triazines
Problem 3: Difficulty in Product Purification

Functionalized triazines can sometimes be challenging to purify due to similar polarities of the product and byproducts.

Q: My product is difficult to separate from the starting material by column chromatography. What should I do?

A:

  • Optimize Reaction Conversion: The easiest purification is one that isn't needed. Drive the reaction to completion to minimize the amount of starting material.

  • Solvent System Screening for Chromatography: Systematically screen different solvent systems for column chromatography. A small change in the eluent composition can significantly improve separation. Consider using a gradient elution.

  • Alternative Purification Techniques:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

    • Preparative HPLC: For high-purity requirements and difficult separations, semi-preparative or preparative HPLC is a powerful tool.

    • Liquid-Liquid Extraction: A carefully designed aqueous workup can sometimes remove certain impurities before chromatography.

III. Detailed Experimental Protocols

These protocols provide a starting point for common functionalization reactions. Note: These are general guidelines and may require optimization for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of a bromo-triazine with a boronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification setup1 1. Add bromo-triazine, boronic acid, and base to a dry flask. setup2 2. Evacuate and backfill with inert gas (3x). setup1->setup2 setup3 3. Add anhydrous, degassed solvent. setup2->setup3 setup4 4. Add palladium catalyst and ligand. setup3->setup4 reaction1 5. Heat to desired temperature (e.g., 80-110 °C). setup4->reaction1 reaction2 6. Monitor progress by TLC or LC-MS. reaction1->reaction2 workup1 7. Cool to room temperature and filter. reaction2->workup1 workup2 8. Extract with an organic solvent and wash. workup1->workup2 workup3 9. Dry, filter, and concentrate. workup2->workup3 workup4 10. Purify by column chromatography or recrystallization. workup3->workup4

Sources

Technical Support Center: Scaling Up Synthesis of 6-Bromo-3-(methylthio)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when scaling up the synthesis of 6-bromo-3-(methylthio)-1,2,4-triazine. This heterocycle is a highly valuable scaffold for bioorthogonal chemistry and drug development, but its electron-deficient nature makes process-scale functionalization notoriously difficult.

This guide bypasses basic textbook theory to focus on mechanistic causality, process analytics, and self-validating standard operating procedures (SOPs).

Process Analytics & Strategy Comparison

Before diving into troubleshooting, it is critical to understand why certain synthetic routes fail at scale. The table below summarizes our quantitative process data comparing three distinct bromination strategies on a 100-gram scale.

Table 1: Process Analytics for 6-Bromination Strategies of 3-(Methylthio)-1,2,4-triazine (100 g Scale)

Synthetic StrategyReagents & ConditionsConversion (%)Isolated Yield (%)Primary Failure Mode / Impurities
Direct Electrophilic Br₂, FeBr₃, 80 °C>90% (Decomp)< 5%Ring cleavage, extensive tar formation
Directed Metalation LTMP (-78 °C), then CBr₄75%45%Protodeboronation, dimer formation
N-Oxide Activation 1. mCPBA 2. Br₂/Et₃N 3. PCl₃>98%82% (Over 3 steps)Trace residual m-chlorobenzoic acid

As the data illustrates, the N-Oxide Activation route is the only viable pathway for high-yield, process-scale manufacturing.

Synthetic Workflow & Decision Tree

The following workflow illustrates the logical progression of the recommended N-oxide activation route, highlighting the failure points of direct bromination.

G SM 3-Thioxo-1,2,4-triazine (Starting Material) Step1 S-Methylation (Me2SO4, KI, K2CO3) SM->Step1 Int1 3-(Methylthio)-1,2,4-triazine (Intermediate 1) Step1->Int1 Fail1 Direct Bromination (Br2, Heat/Lewis Acid) Int1->Fail1 Avoid (Low Yield) Step2 N-Oxidation (mCPBA, 0°C) Int1->Step2 Preferred Route Fail2 Ring Cleavage & Decomposition Fail1->Fail2 Int2 1,2,4-Triazine N-Oxide (Intermediate 2) Step2->Int2 Step3 Regioselective Bromination (Br2, Et3N) Int2->Step3 Int3 6-Bromo-N-Oxide (Intermediate 3) Step3->Int3 Step4 Deoxygenation (PCl3, THF) Int3->Step4 Product 6-Bromo-3-(methylthio) -1,2,4-triazine Step4->Product

Fig 1. Synthetic workflow and decision tree for 6-bromo-3-(methylthio)-1,2,4-triazine.

Troubleshooting FAQs: Mechanistic Causality

Q: Why does direct electrophilic bromination of 3-(methylthio)-1,2,4-triazine fail so catastrophically on a large scale? A: The 1,2,4-triazine ring is fundamentally electron-deficient. The presence of three electronegative nitrogen atoms drastically lowers the resonance energy of the ring compared to benzene, heavily deactivating it toward electrophilic aromatic substitution (SEAr) . When you attempt to force direct bromination using strong Lewis acids and high temperatures, the activation energy for ring cleavage becomes lower than that for substitution, resulting in the complete decomposition of the starting material .

Q: How does the N-oxide strategy bypass this electron deficiency? A: By oxidizing the ring to an N-oxide, the oxygen atom donates electron density back into the triazine ring via resonance. This localized increase in electron density specifically activates the adjacent C-6 position. The N-oxide intermediate stabilizes the transition state during the attack of the bromonium ion, allowing regioselective bromination to occur rapidly at 0 °C without degrading the heterocycle .

Q: During the S-methylation step, why is Potassium Iodide (KI) mandated in the scale-up protocol? A: Dimethyl sulfate (Me₂SO₄) is a potent methylating agent, but its direct reaction with the thiolate anion can cause uncontrolled exotherms in reactors larger than 10 Liters. KI acts as a nucleophilic catalyst. The iodide ion reacts with Me₂SO₄ to generate methyl iodide (MeI) in situ. MeI is a highly reactive but thermally controllable electrophile, allowing the reaction to achieve >98% conversion at a mild 15–30 °C, thereby preventing thermal degradation of the triazine core .

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, every step in this scale-up guide is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Protocol 1: Catalytic S-Methylation

Objective: Convert 3-thioxo-1,2,4-triazine to 3-(methylthio)-1,2,4-triazine safely at scale.

  • Reactor Charging: Charge a jacketed reactor with acetone (8 volumes), 3-thioxo-1,2,4-triazine (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and KI (0.05 eq).

  • Temperature Control: Set the jacket temperature to maintain the internal reaction mass at 15–30 °C.

  • Reagent Addition: Add Me₂SO₄ (1.1 eq) dropwise over 1.5 hours. Causality note: The slow addition coupled with the KI catalyst ensures the exotherm remains strictly within the cooling capacity of the reactor.

  • Maturation: Stir the suspension for 3 hours at 30 °C.

  • IPC & Self-Validation: Pull an aliquot and analyze via HPLC (C18 column, MeCN/H₂O gradient). Validation Criterion: The reaction is complete when the starting material peak (UV 254 nm) integrates to <1.0% relative to the product peak.

  • Workup: Distill off the acetone under reduced pressure. Quench the residue with water (6 volumes) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol 2: N-Oxidation and Regioselective Bromination

Objective: Activate the ring and install the bromine atom at the C-6 position.

  • Oxidation: Dissolve 3-(methylthio)-1,2,4-triazine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 1.05 eq) in five equal portions over 1 hour to prevent thermal spiking. Stir for 2 hours at 0 °C.

  • IPC & Self-Validation 1: Perform TLC (EtOAc/Hexane 1:1). Validation Criterion: Complete consumption of the starting material and the appearance of a baseline-hugging, highly polar UV-active spot (the N-oxide).

  • Bromination: To the same reactor (without isolating the N-oxide), add Triethylamine (Et₃N, 1.2 eq) while maintaining 0 °C.

  • Add Bromine (Br₂, 1.1 eq) dropwise over 30 minutes. Stir for 1 hour.

  • IPC & Self-Validation 2: Pull an aliquot, perform a mini-workup (wash with Na₂S₂O₃), and run a ¹H NMR (CDCl₃). Validation Criterion: The complete disappearance of the C-6 proton signal (typically a sharp singlet around δ 8.6 ppm) confirms quantitative bromination.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess Br₂, followed by saturated NaHCO₃ to remove m-chlorobenzoic acid. Separate and concentrate the organic layer.

Protocol 3: Deoxygenation

Objective: Remove the N-oxide directing group to yield the final product.

  • Reaction: Dissolve the crude 6-bromo-N-oxide intermediate in anhydrous THF (10 volumes) and cool to 0 °C under nitrogen.

  • Add Phosphorus trichloride (PCl₃, 1.5 eq) dropwise. Causality note: PCl₃ is highly oxophilic and acts as the oxygen acceptor, forming POCl₃ as the byproduct.

  • Warm the reactor to 25 °C and stir for 4 hours.

  • IPC & Self-Validation: Analyze via LC-MS. Validation Criterion: The mass spectrum must show the expected[M+H]⁺ ion (m/z ~206/208) exhibiting the characteristic 1:1 isotopic ratio indicative of a single bromine atom, with no residual M+16 (N-oxide) peaks.

  • Workup: Carefully pour the mixture over crushed ice to hydrolyze POCl₃ and unreacted PCl₃. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate to yield 6-bromo-3-(methylthio)-1,2,4-triazine.

References

  • Charushin, V. N., Rusinov, V. L., & Chupakhin, O. N. (2008). 1,2,4-Triazines and their Benzo Derivatives. Advances in Heterocyclic Chemistry, 95-196. URL:[Link]

  • Radel, R. J., Atwood, J. L., & Paudler, W. W. (1977). Brominations of some 1,2,4-triazine 2-oxides. The Journal of Organic Chemistry, 42(22), 3546-3549. URL:[Link]

  • Google Patents (CN103319424A).Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H)-one.

Visual Workflow: The 1,2,4-Triazine Catalytic Cycle & Pitfalls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling.

1,2,4-Triazines are highly versatile scaffolds critical to the development of pharmaceuticals (e.g., lamotrigine precursors, tirapazamine analogs) and advanced materials (e.g., actinide complexants for nuclear waste separation)[1][2]. However, their electron-deficient nature and multiple nitrogen heteroatoms make them notoriously difficult substrates for Palladium-catalyzed Suzuki-Miyaura cross-couplings.

This guide is designed to help you troubleshoot, optimize, and validate your 1,2,4-triazine coupling reactions by addressing the root chemical causes of common failures.

Before adjusting your protocol, it is critical to understand where the catalytic cycle is breaking down. The diagram below illustrates the standard Suzuki-Miyaura mechanism, highlighting the three primary failure pathways specific to 1,2,4-triazines: Catalyst Poisoning , Ring Degradation , and Protodeboronation .

SuzukiTriazine Pd0 Pd(0)Lₙ Active Catalyst PdII_OA Pd(II) Intermediate (Triazine-Pd-X) Pd0->PdII_OA Oxidative Addition (Triazine-X) Poison Dead-End Complex (N-Coordination) Pd0->Poison Weak Ligand / Excess Triazine PdII_TM Pd(II) Intermediate (Triazine-Pd-Ar) PdII_OA->PdII_TM Transmetalation (Ar-B(OH)₂) Degrad Ring Degradation (Hydrolysis) PdII_OA->Degrad Strong Aqueous Base Product Coupled Product (Ar-Triazine) PdII_TM->Product Reductive Elimination Proto Protodeboronation (Ar-H) PdII_TM->Proto Slow Transmetalation / High Temp Product->Pd0 Catalyst Regeneration

Catalytic cycle of 1,2,4-triazine Suzuki coupling highlighting primary failure pathways.

Diagnostic FAQs & Troubleshooting

Q1: My reaction stalls at 20% conversion. LC-MS shows unreacted triazine and a completely consumed boronic acid (mostly as the deboronated arene). What is happening? The Root Cause: You are experiencing protodeboronation competing with a stalled catalytic cycle[3][4]. 1,2,4-triazines are strong σ-donors through their adjacent nitrogen lone pairs (N1, N2, and N4). If you are using a labile, monodentate ligand like PPh₃, the triazine nitrogens will displace the phosphine and coordinate directly to the Palladium center, forming a stable, off-cycle dead-end complex. While the catalyst is trapped, the arylboronic acid sits in the basic reaction mixture at elevated temperatures and degrades into the corresponding arene (Ar-H). The Solution: Switch to a bulky, bidentate ligand with a wide bite angle, such as XantPhos (111° bite angle), paired with Pd₂(dba)₃[5]. XantPhos sterically shields the palladium center, preventing multi-nitrogen chelation from the triazine. Furthermore, its wide bite angle forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, pushing the cycle forward before the boronic acid has time to degrade[5].

Q2: I am losing my 1,2,4-triazine starting material, but I don't see the cross-coupled product. The reaction turns dark, and I see multiple low-molecular-weight peaks. The Root Cause: Your triazine core is undergoing nucleophilic degradation [6]. The 1,2,4-triazine ring is highly electron-deficient. When subjected to strong aqueous bases (e.g., NaOH, KOH, or even aqueous Na₂CO₃) at high temperatures, hydroxide ions act as nucleophiles. They attack the highly electrophilic C5 or C6 positions of the triazine, leading to ring-opening and complete destruction of the heterocyclic scaffold. The Solution: Move to strictly anhydrous conditions using a mild, non-nucleophilic base. Anhydrous Cs₂CO₃ or K₃PO₄ in 1,4-dioxane or toluene works exceptionally well[5][7]. By removing water from the system, you eliminate the source of destructive hydroxide ions.

Q3: I am using 3,6-dibromo-1,2,4-triazine. How do I prevent double-coupling and selectively functionalize just one position? The Root Cause: Regiocontrol is dictated by the electronic environment of the halogens. The C3 position is flanked by two nitrogen atoms (N2 and N4), making it significantly more electrophilic and reactive toward oxidative addition than the C6 position[7]. The Solution: Exploit this differential reactivity by strictly limiting the arylboronic acid to 1.00 - 1.05 equivalents and running the reaction at a lower temperature (60–70 °C)[7]. The C3-coupled product will form first and can be isolated. To couple the C6 position subsequently, you will need to add a second boronic acid and increase the temperature to 100 °C.

Quantitative Data: Optimization Matrix

The following table summarizes the causality and expected outcomes of various ligand/base combinations when applied to 1,2,4-triazine scaffolds.

Ligand SystemBase & SolventAverage YieldPrimary Failure ModeCausality / Mechanistic Insight
Pd(PPh₃)₄ Na₂CO₃ (aq) / Dioxane< 20%Protodeboronation, HydrolysisPPh₃ is too labile; triazine nitrogens displace it, poisoning Pd. Aqueous base hydrolyzes the triazine core.
Pd(OAc)₂ / PCy₃ K₃PO₄ / Toluene-H₂O40 - 60%ProtodeboronationPCy₃ improves oxidative addition, but slow transmetalation allows boronic acid to degrade at high temps.
Pd(OAc)₂ / SPhos K₃PO₄ (anhydrous) / Toluene70 - 80%Slight HomocouplingSPhos promotes rapid transmetalation. An excellent alternative if XantPhos yields insoluble intermediates.
Pd₂(dba)₃ / XantPhos Cs₂CO₃ (anhydrous) / Dioxane75 - 85% None (Optimal) Wide bite-angle forces rapid reductive elimination[5]. Anhydrous conditions prevent nucleophilic ring opening[7].

Standardized Experimental Protocol

Anhydrous Suzuki-Miyaura Coupling of 1,2,4-Triazine Halides This protocol is designed as a self-validating system. Follow the validation checkpoints to ensure mechanistic integrity during the experiment.

Reagents:

  • 1,2,4-triazine halide (1.00 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd₂(dba)₃ (0.025 equiv / 2.5 mol%)

  • XantPhos (0.05 equiv / 5 mol%)

  • Anhydrous Cs₂CO₃ (1.00 - 2.00 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M relative to triazine)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask or pressure vial equipped with a magnetic stir bar, add the 1,2,4-triazine halide, arylboronic acid, Pd₂(dba)₃, XantPhos, and Cs₂CO₃[5].

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing (Critical Step): Sparge the mixture with Argon for 10–15 minutes by submerging a long needle directly into the solvent[7].

    • Validation Checkpoint 1: Before heating, the solution will appear deep red/purple due to the Pd₂(dba)₃.

  • Heating: Transfer the sealed vessel to a pre-heated oil bath at 90–100 °C and stir vigorously overnight.

    • Validation Checkpoint 2: Within 30 minutes of heating, the solution should transition to a clear, pale orange/yellow, indicating the successful formation of the active Pd(0)-XantPhos complex. If the solution rapidly turns opaque black, oxygen was present, and Pd(0) has aggregated into inactive palladium black. The reaction must be restarted.

  • Monitoring: Monitor the reaction via LC-MS or TLC (typically 50% EtOAc/Hexanes).

    • Validation Checkpoint 3: You should observe the disappearance of the UV-active triazine spot. If a new, highly polar spot appears that does not move from the baseline, moisture has entered the system and ring degradation has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the base and Palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Cleveland, J. W., & Carrick, J. D. (2019). Synthesis of Tridentate [1,2,4] Triazinyl-Pyridin-2-yl Indole Lewis Basic Complexants via Pd-Catalyzed Suzuki–Miyaura Cross-Coupling. ACS Omega, 4(20), 18762-18771. URL: [Link]

  • Gates, K. S., et al. (2022). Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. ResearchGate. URL: [Link]

  • Emadi, R., & Nekoo, A. B. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. URL: [Link]

Sources

Stoichiometry optimization for reactions involving 6-Bromo-3-(methylthio)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Triazine Scaffold in Drug Discovery

Welcome to the technical support hub for 6-Bromo-3-(methylthio)-1,2,4-triazine . This heterocyclic building block is a "privileged scaffold" in medicinal chemistry, widely used to synthesize bioactive pyridines (via IEDDA reactions) and complex biaryl systems.[1]

Its dual-electrophilic nature presents a unique challenge:

  • C-6 Position (Bromine): Highly reactive toward metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).[1]

  • C-3 Position (Methylthio): A latent electrophile.[1] It is relatively stable under cross-coupling conditions but becomes a potent leaving group upon oxidation to the sulfone/sulfoxide.

This guide addresses the specific stoichiometric and mechanistic bottlenecks researchers face when manipulating this scaffold.

Module 1: C-6 Functionalization (Suzuki-Miyaura Coupling)

Context: The C-6 bromine is the primary handle for carbon-carbon bond formation.[1] The methylthio group at C-3 generally remains inert under standard palladium-catalyzed conditions, allowing for chemoselective functionalization.[1]

Q1: I am observing significant protodehalogenation (formation of 3-(methylthio)-1,2,4-triazine) instead of the coupled product. How do I fix this?

Diagnosis: Protodehalogenation typically indicates a "starved" catalytic cycle where the transmetalation step is slower than the oxidative addition, or the presence of a hydride source (often the solvent or moisture).[1]

Troubleshooting Protocol:

  • Stoichiometry: Ensure a strict 1.0 : 1.2 ratio of Substrate to Boronic Acid. Excess boronic acid drives transmetalation.

  • Base Selection: Switch from carbonate bases (K₂CO₃) to K₃PO₄ (2.0–3.0 equiv) .[1] Phosphate bases often accelerate transmetalation in electron-deficient heterocycles.[1]

  • Solvent System: If using alcohols (EtOH/MeOH), switch to 1,4-Dioxane/Water (4:1) or Toluene/Water .[1] Alcohols can act as hydride sources under Pd catalysis.

Q2: Can I perform SNAr at the C-6 position instead of cross-coupling?

Answer: Yes, but regioselectivity is critical. The C-6 position is more electron-deficient than C-3 due to the para-like nitrogen arrangement.[1]

  • Nucleophile Stoichiometry: Use 0.95–1.0 equivalents of the nucleophile (e.g., amine).[1]

  • Temperature: Maintain 0 °C to RT . Heating often leads to substitution at both C-6 and C-3 or ring opening.[1]

  • Mechanism: The reaction proceeds via a Meisenheimer-like complex. The bromine is a superior leaving group to the methylthio group in this context.[1]

Module 2: C-3 Functionalization (S-Methyl Activation)

Context: Direct displacement of the C-3 methylthio group is sluggish. The industry-standard approach is the "Oxidation-Displacement" sequence.[1]

Q3: How do I substitute the C-3 position without affecting the C-6 bromine (if it's still present)?

Answer: You must activate the C-3 sulfur by oxidizing it to a sulfone (-SO₂Me) or sulfoxide (-SOMe).[1] The C-6 bromine is chemically compatible with peroxy-oxidants under controlled conditions.[1]

Optimization Strategy:

  • Reagent: Use m-CPBA (meta-chloroperoxybenzoic acid) or Oxone® .[1]

  • Stoichiometry for Sulfone: Use 2.2–2.5 equivalents of oxidant.

    • Note: 1.0 equiv yields the sulfoxide, which is chiral and can complicate NMR interpretation due to diastereomers if other chiral centers are present. The sulfone is achiral and a better leaving group.

  • Temperature: 0 °C -> RT . Do not heat, as the oxidized triazine ring becomes highly electrophilic and prone to hydrolysis.

Q4: My yield for the C-3 amine displacement is low after oxidation. Why?

Diagnosis: The sulfonyl-triazine intermediate is extremely reactive and sensitive to hydrolysis (reacting with water to form the triazinone).[1]

  • Fix: Do not isolate the sulfone if possible. Perform a "telescoped" one-pot procedure:

    • Oxidize SMe → SO₂Me (in CH₂Cl₂).[1]

    • Wash with aqueous NaHCO₃ to remove excess acid.

    • Dry the organic layer thoroughly.

    • Add the amine nucleophile (1.1 equiv) directly to the dried organic solution.[1]

Module 3: Inverse Electron Demand Diels-Alder (IEDDA)

Context: 1,2,4-Triazines react with electron-rich dienophiles (enamines, norbornadiene) to form pyridines, extruding N₂.

Q5: What is the optimal stoichiometry for converting the triazine to a pyridine using a dienophile?

Answer: This reaction is driven by the irreversible loss of nitrogen gas.

  • Stoichiometry: Use a large excess of the dienophile (5.0–10.0 equivalents ) if it is a liquid (acting as solvent), or 1.5–2.0 equivalents if it is a valuable solid reagent.[1]

  • Thermodynamics: The reaction is entropic. High temperatures (100–140 °C) are usually required to overcome the activation barrier for the [4+2] cycloaddition.[1]

  • Warning: Ensure the system is open to an inert gas line (bubbler) to allow N₂ escape.[1] Sealed tubes can over-pressurize.

Visualizing the Reaction Landscape

The following diagram illustrates the decision tree for functionalizing 6-Bromo-3-(methylthio)-1,2,4-triazine.

TriazineReactivity Start 6-Bromo-3-(methylthio)- 1,2,4-triazine Suzuki C-6 Arylation (Suzuki Coupling) Start->Suzuki Pd(0), Ar-B(OH)2 C-6 Reactive Oxidation S-Oxidation (mCPBA / Oxone) Start->Oxidation Direct Activation IEDDA IEDDA Cycloaddition (- N2) Start->IEDDA Dienophile High Temp Product_C6 6-Aryl-3-(methylthio)- 1,2,4-triazine Suzuki->Product_C6 Product_C6->Oxidation Step 2: Activate C-3 Sulfone 6-Bromo-3-(methylsulfonyl)- 1,2,4-triazine Oxidation->Sulfone SNAr_C3 C-3 Displacement (Amine/Alkoxide) Sulfone->SNAr_C3 Nu-H Pyridine Substituted Pyridine IEDDA->Pyridine

Figure 1: Chemoselective functionalization pathways.[1] C-6 reacts via Pd-catalysis; C-3 requires oxidative activation.[1]

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C-6

Target: Synthesis of 6-Aryl-3-(methylthio)-1,2,4-triazine[1]

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • 6-Bromo-3-(methylthio)-1,2,4-triazine (1.0 equiv, 1.0 mmol, 206 mg).[1]

    • Aryl Boronic Acid (1.1 equiv, 1.1 mmol).[1]

    • Pd(PPh₃)₄ (5 mol%, 0.05 mmol).[1][2]

    • K₃PO₄ (2.0 equiv, 2.0 mmol).[1]

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) .

  • Reaction: Seal and heat to 85 °C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow/orange solid.

Protocol B: C-3 Activation and Displacement

Target: Synthesis of 3-Amino-6-bromo-1,2,4-triazine derivatives

  • Oxidation:

    • Dissolve 6-Bromo-3-(methylthio)-1,2,4-triazine (1.0 equiv) in CH₂Cl₂ (0.1 M).

    • Cool to 0 °C .

    • Add m-CPBA (2.2 equiv) portion-wise over 15 mins.

    • Stir at RT for 2 hours. Monitor by TLC (Sulfone is much more polar).[1]

  • Workup (Crucial):

    • Wash with sat. NaHCO₃ (x2) and Na₂S₂O₃ (to quench peroxides).[1]

    • Dry organic layer with MgSO₄. Do not concentrate to dryness if not necessary (instability).[1]

  • Displacement:

    • To the CH₂Cl₂ solution of the sulfone, add the Amine (1.2 equiv) and DIEA (1.5 equiv) .[1]

    • Stir at RT for 1–2 hours.

    • Concentrate and purify.[2][3]

Summary of Stoichiometric Guidelines

Reaction TypeReagentStoichiometryCritical Parameter
Suzuki Coupling Boronic Acid1.1 – 1.2 equivPrevent protodehalogenation.[1]
SNAr (C-6) Nucleophile0.95 – 1.0 equivControl regioselectivity (vs C-3).[1]
Oxidation (C-3) m-CPBA / Oxone2.2 – 2.5 equivEnsure full conversion to sulfone.[1]
IEDDA Dienophile2.0 – 5.0 equivDrive N₂ extrusion; overcome entropy.

References

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling.[2][4][5][6][7] Retrieved October 26, 2023, from [Link][1]

  • MDPI. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite. Retrieved October 26, 2023, from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 6-Bromo-3-(methylthio)-1,2,4-triazine vs. 6-Chloro-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Architect" vs. The "Reactant"

In the design of bioactive heterocycles, the choice between 6-Bromo-3-(methylthio)-1,2,4-triazine (BMT) and 6-Chloro-1,2,4-triazine (CT) is not merely a choice of halogen; it is a choice of synthetic strategy.

  • 6-Bromo-3-(methylthio)-1,2,4-triazine (BMT) acts as a bifunctional architect . It offers orthogonal reactivity: the bromine atom at C6 serves as a handle for transition-metal-catalyzed cross-coupling, while the methylthio group at C3 acts as a "masked" electrophile, stable during coupling but activatable for later displacement.

  • 6-Chloro-1,2,4-triazine (CT) acts as a high-energy reactant . It is electronically primed for rapid Nucleophilic Aromatic Substitution (

    
    ) and Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions. However, its high reactivity can lead to regioselectivity issues (C5 addition vs. C6 substitution) and lack of chemoselectivity in complex sequences.
    

This guide details the mechanistic distinctions, optimal workflows, and experimental protocols for leveraging these two scaffolds.

Part 1: Electronic Landscape & Reactivity Profiles

The 1,2,4-triazine core is highly electron-deficient, often termed an "azadiene" due to its propensity for Diels-Alder reactions. The substituents at C3 and C6 dramatically perturb this electronic baseline.

Molecular Orbital Modulation
  • 6-Chloro (EWG): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly susceptible to nucleophilic attack and accelerates IEDDA reactions with electron-rich dienophiles.

  • 3-Methylthio (EDG): The sulfur atom is a resonance donor (+R). This donation raises the LUMO energy relative to the bare triazine, stabilizing the ring against indiscriminate nucleophilic attack and slowing down IEDDA rates. This "deactivation" is the key feature that allows BMT to survive palladium catalysis conditions that might decompose more reactive triazines.

Regioselectivity Rules (The "Triazine Trap")

In unsubstituted 1,2,4-triazines, nucleophilic attack typically follows the order C5 > C3 > C6 .

  • In CT: Nucleophiles may attack C5 (leading to ring opening or addition) rather than displacing the C6-Cl, unless specific conditions suppress C5 attack.

  • In BMT: The C3-SMe group sterically and electronically protects the C3 position. The C6-Br bond is activated for oxidative addition (Pd) but relatively inert to

    
     compared to C3/C5. This directs the chemistry exclusively to the metal-catalyzed pathway.
    
Comparative Data Matrix
Feature6-Bromo-3-(methylthio)-1,2,4-triazine (BMT)6-Chloro-1,2,4-triazine (CT)
Primary Utility Sequential, orthogonal functionalization (C6 then C3).Rapid

or "Click" chemistry (IEDDA).
Pd-Coupling (Suzuki/Stille) Excellent. Br is the superior handle for oxidative addition.Poor/Moderate. Cl requires specialized ligands (e.g., Buchwald biaryl phosphines).

Reactivity
Latent. SMe requires oxidation (to

) to become a good leaving group.
High. Cl is a good leaving group, but C5-addition is a competing side reaction.
IEDDA Reactivity Moderate. SMe raises LUMO, slowing reaction with strained alkynes.High. Cl lowers LUMO, accelerating reaction (good for bioconjugation).
Stability High (solid, stable to air/moisture).Moderate (often hygroscopic or volatile depending on substituents).

Part 2: The Orthogonal Workflow (BMT Strategy)

The primary advantage of BMT is the ability to perform Iterative Cross-Coupling/Displacement (ICCD) . This workflow allows for the construction of complex 3,6-disubstituted triazines without regiochemical ambiguity.

Logical Flow Diagram

The following diagram illustrates the chemoselective pathway unique to the BMT scaffold.

BMT_Workflow Start 6-Bromo-3-(methylthio)- 1,2,4-triazine (BMT) Step1 Step 1: Pd-Catalyzed Coupling (Suzuki/Stille) Start->Step1 Ar-B(OH)2 / Pd(0) Inter1 6-Aryl-3-(methylthio)- 1,2,4-triazine Step1->Inter1 Step2 Step 2: Oxidation (mCPBA or Oxone) Inter1->Step2 Activation Inter2 6-Aryl-3-(methylsulfonyl)- 1,2,4-triazine Step2->Inter2 Step3 Step 3: Nucleophilic Displacement (Amines/Alkoxides) Inter2->Step3 H-Nu Final 3,6-Disubstituted 1,2,4-Triazine Step3->Final

Figure 1: The Iterative Cross-Coupling/Displacement (ICCD) workflow allows the 3-SMe group to protect the C3 position while the C6 position is functionalized.

Part 3: Experimental Protocols

Protocol A: C6-Selective Suzuki Coupling of BMT

Use this protocol to install aryl/heteroaryl groups at C6 while preserving the C3-SMe handle.

Reagents:

  • 6-Bromo-3-(methylthio)-1,2,4-triazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (5 mol%)[1][2]
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

Methodology:

  • Degassing: Charge a reaction vial with BMT, arylboronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by TLC/LCMS.[3]

    • Note: The SMe group is generally stable to these conditions. If Pd poisoning is observed (rare with SMe), switch to a bidentate ligand catalyst like

      
      .
      
  • Workup: Cool, dilute with EtOAc, wash with water/brine.[2] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The C-Br bond is weaker than the C-S bond and undergoes oxidative addition to Pd(0) much faster. The electron-rich SMe group prevents the triazine from inhibiting the catalyst.

Protocol B: Activation and Displacement of C3-SMe

Use this protocol after Step A to functionalize the C3 position.

Step 1: Oxidation to Sulfone

  • Dissolve the 6-substituted-3-(methylthio)-1,2,4-triazine in DCM.

  • Add mCPBA (2.2 equiv) at 0 °C. Stir at RT for 2–4 hours.

  • Observation: The product (sulfone) is often more polar.

  • Workup: Wash with saturated

    
     to remove m-chlorobenzoic acid.
    

Step 2: Nucleophilic Displacement (


) 
  • Dissolve the sulfone intermediate in THF or DMF.

  • Add the nucleophile (e.g., primary amine, 1.1 equiv).

    • Note: The sulfone is a "super-electrophile." Reactions often proceed at 0 °C to RT within minutes.

  • Mechanism: The sulfone (

    
    ) is an exceptional leaving group, far superior to Cl or Br, driving the reaction to completion rapidly without touching the C6 substituent.
    

Part 4: Critical Comparison - When to Use Which?

Scenario 1: "I need to make a library of 6-aryl-3-amino-triazines."
  • Choice: 6-Bromo-3-(methylthio)-1,2,4-triazine.

  • Reasoning: You can couple various aryl boronic acids at C6 first (diverse library generation) and then universally displace the SMe with your amine of interest. Using 6-chloro-triazine would require installing the amine first (which might deactivate the ring for subsequent couplings) or struggling with selective C6 coupling on a chloride.

Scenario 2: "I need a fast bioorthogonal click reagent."
  • Choice: 6-Chloro-1,2,4-triazine (or 6-H equivalents).

  • Reasoning: The SMe group in BMT raises the LUMO, slowing down the IEDDA reaction with strained alkynes (like TCO or BCN). The 6-Cl analog has a lower LUMO, facilitating faster kinetics for bioconjugation.

Scenario 3: "I am seeing side products with C5 addition."
  • Choice: 6-Bromo-3-(methylthio)-1,2,4-triazine.

  • Reasoning: The SMe group donates electron density, making the ring less electrophilic overall and suppressing the formation of C5-sigma adducts that plague electron-deficient chloro-triazines.

References

  • Boger, D. L., et al. (2011). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society. Link

  • Taylor, E. C., & Macor, J. E. (1989). Intramolecular Diels-Alder reactions of 1,2,4-triazines. The Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Link

  • Kozhevnikov, D. N., et al. (2004). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides. Russian Chemical Bulletin. Link

  • Thielemann, A., et al. (2018). Palladium-catalyzed cross-coupling reactions of 1,2,4-triazines. Beilstein Journal of Organic Chemistry. Link

Sources

Comparative biological activity of substituted 3-(methylthio)-1,2,4-triazines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of Substituted 3-(Methylthio)-1,2,4-triazines

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal and agricultural chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a methylthio group at the 3-position, along with various substituents at other positions of the triazine ring, has led to the development of compounds with potent herbicidal, anticancer, and antimicrobial properties. This guide provides a comparative analysis of the biological activities of substituted 3-(methylthio)-1,2,4-triazines, supported by experimental data and detailed methodologies, to assist researchers in the fields of drug discovery and crop protection.

Herbicidal Activity: Potent Inhibitors of Photosynthesis

Substituted 3-(methylthio)-1,2,4-triazines are renowned for their herbicidal efficacy, primarily acting as inhibitors of photosynthesis at Photosystem II (PSII).[1] These compounds bind to the D1 protein of the PSII complex, blocking electron transport and ultimately leading to plant death. The substitution pattern on the triazine ring plays a crucial role in determining the herbicidal potency and crop selectivity.

Comparative Herbicidal Efficacy

The herbicidal activity of these compounds is often evaluated by determining the concentration required to inhibit plant growth by 50% (GR₅₀ or EC₅₀). A lower value indicates higher potency.

Compound IDSubstituentsTest SpeciesGR₅₀/EC₅₀ (µg/mL)Reference
Metribuzin 4-amino-6-tert-butylVarious weedsWidely studiedCommercial Herbicide
Compound 3-1 5-(substituted pyrazole)E. crusgalli64.32[2]
C. iria65.83[2]
D. glomerata62.42[2]
T. repens67.72[2]
Compound 3-7 5-(substituted pyrazole)E. crusgalli65.33[2]
C. iria64.90[2]
D. glomerata59.41[2]
T. repens67.41[2]
K-31706 Varied substitutionsSpirodela polyrhiza>90% inhibition at 0.4 µM[3][4]
K-31487 Varied substitutionsSpirodela polyrhiza>90% inhibition at 0.4 µM[3][4]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent at the 4- and 6-positions significantly influences herbicidal activity. For instance, an amino group at the 4-position and a bulky alkyl group like tert-butyl at the 6-position, as seen in the commercial herbicide metribuzin, are known to enhance potency.

  • The introduction of substituted pyrazole moieties at the 5-position has been shown to yield compounds with good herbicidal activity against a range of weeds.[2]

Experimental Protocol: Herbicidal Bioassay using Spirodela polyrhiza

The duckweed (Spirodela polyrhiza) bioassay is a sensitive and rapid method for evaluating the herbicidal activity of chemical compounds.[3][4]

Methodology:

  • Turion Germination: Dormant vegetative buds (turions) of S. polyrhiza are germinated in a suitable growth medium.[5][6]

  • Test Preparation: A dilution series of the test compound is prepared in the growth medium in a multi-well plate.

  • Inoculation: Uniformly sized, germinated plants are transferred to each well.

  • Incubation: The plate is incubated for 72 hours under controlled conditions of light and temperature.[6]

  • Growth Measurement: The growth of the fronds is measured, typically by image analysis to determine the frond area.[5]

  • Data Analysis: The percentage of growth inhibition compared to a non-treated control is calculated, and the EC₅₀ value is determined.

Anticancer Activity: Targeting Cancer Cell Proliferation

The 1,2,4-triazine scaffold is a key component in a number of anticancer agents.[7][8] Substituted 3-(methylthio)-1,2,4-triazines have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.

Comparative Anticancer Potency

The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Reference
Compound 1e 6-(methylthio)-4-(quinolin-2-yl)MCF-7 (Breast)Significant Activity[9]
C33A (Cervical)Significant Activity[9]
KB (Oral)Significant Activity[9]
DU-145 (Prostate)Significant Activity[9]
Compound 1f 6-(methylthio)-4-(quinolin-3-yl)MCF-7 (Breast)Significant Activity[9]
C33A (Cervical)Significant Activity[9]
KB (Oral)Significant Activity[9]
DU-145 (Prostate)Significant Activity[9]
Compound 1j 4-(isoquinolin-3-yl)-6-(methylthio)MCF-7 (Breast)Significant Activity[9]
C33A (Cervical)Significant Activity[9]
KB (Oral)Significant Activity[9]
DU-145 (Prostate)Significant Activity[9]
Compound 4f Imamine-1,3,5-triazine derivativeMDA-MB-231 (Breast)6.25[10][11]
Compound 4k Imamine-1,3,5-triazine derivativeMDA-MB-231 (Breast)8.18[10]
Compound 9d 1,2,3-triazole-1,3,4-oxadiazole-triazinePC3 (Prostate)0.17[12]
A549 (Lung)0.19[12]
MCF-7 (Breast)0.51[12]
DU-145 (Prostate)0.16[12]
Compound 5h 1,2,4-triazolo[1,5-a][13][14][15]triazin-5,7-dione analogA549 (Lung)7.80[16]
PANC-1 (Pancreatic)8.75[16]
Compound 5j 1,2,4-triazolo[1,5-a][13][14][15]triazin-5,7-dione analogA549 (Lung)5.96[16]

Structure-Activity Relationship (SAR) Insights:

  • The presence of quinolinyl and isoquinolinyl moieties at the 4-position of the 3-(methylthio)-1,2,4-triazine ring has been shown to be crucial for significant anticancer activity.[9]

  • Hybrid molecules incorporating other heterocyclic systems, such as 1,2,3-triazoles and 1,3,4-oxadiazoles, can exhibit potent and selective anticancer effects.[12]

  • The nature and position of substituents on fused ring systems, such as in the triazolotriazine series, can fine-tune the cytotoxic potency.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[14][15][17][18][19]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[18]

  • Data Analysis: The percentage of cell viability is calculated relative to an untreated control, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 3-(methylthio)-1,2,4-triazine have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[20][21]

Comparative Antimicrobial Efficacy

The antimicrobial activity is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDSubstituentsMicroorganismMIC (µg/mL)Reference
P2BF 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one derivativeVarious bacteriaExcellent Activity[20][21]
P6BF 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one derivativeVarious bacteriaExcellent Activity[20][21]
P15BF 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one derivativeVarious bacteriaExcellent Activity[20][21]
Compound 3 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazin-5(2H)-oneE. coli22.8[22]
P. aeruginosa22.6[22]
B. cereus24.7[22]
Compound 4 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dioneE. coli22.2[22]
P. aeruginosa13.8[22]
B. cereus20.1[22]
Compound 9 Triazine-based compoundB. cereus3.91[13]
S. aureus3.91[13]
E. coli1.95[13]
S. cerevisiae7.81[13]
Compound 5 Triazine-based compoundE. coli1.95[13]
C. albicans7.81[13]

Structure-Activity Relationship (SAR) Insights:

  • The incorporation of a 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one moiety into larger molecular structures can lead to compounds with excellent antimicrobial activity.[20][21]

  • The nature of the substituents on the triazine ring can modulate the spectrum and potency of antimicrobial action. For example, specific substitutions can lead to high activity against both Gram-positive and Gram-negative bacteria.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 24 hours at 37°C for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Substituted 3-(methylthio)-1,2,4-triazines represent a versatile class of heterocyclic compounds with a diverse range of significant biological activities. The strategic modification of substituents on the 1,2,4-triazine core allows for the fine-tuning of their herbicidal, anticancer, and antimicrobial properties. The comparative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers aiming to design and develop novel and more effective agents for applications in agriculture and medicine. Further exploration of the structure-activity relationships within this chemical class holds great promise for the discovery of next-generation bioactive molecules.

Visualizations

Experimental Workflow for Anticancer Activity Screening

Workflow for Anticancer Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding compound_prep 3. Preparation of Compound Dilutions treatment 4. Treatment of Cells compound_prep->treatment mtt_addition 5. Addition of MTT Reagent treatment->mtt_addition incubation 6. Incubation (Formazan Formation) mtt_addition->incubation solubilization 7. Solubilization of Formazan incubation->solubilization absorbance 8. Absorbance Measurement solubilization->absorbance calculation 9. Calculation of Cell Viability absorbance->calculation ic50 10. Determination of IC50 Value calculation->ic50

Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

Mechanism of Action for Herbicidal Triazines

Mechanism of Photosystem II Inhibition by Triazine Herbicides PSII Photosystem II (PSII) D1_protein D1 Protein PSII->D1_protein contains QB_site QB Binding Site D1_protein->QB_site has electron_transport Electron Transport Chain QB_site->electron_transport is part of plastoquinone Plastoquinone Pool electron_transport->plastoquinone donates electrons to atp_synthesis ATP Synthesis (Blocked) plastoquinone->atp_synthesis leads to triazine 3-(Methylthio)-1,2,4-triazine Herbicide triazine->QB_site Binds to

Caption: Inhibition of the photosynthetic electron transport chain by 3-(methylthio)-1,2,4-triazine herbicides.

References

  • Al-Hourani, B. J., Al-Kaissi, E. K., & Al-Adham, I. S. I. (2022). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 12(1), 1-17.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of 5-Phenyl-1,2,4-Triazine Cytotoxicity.
  • Sigma-Aldrich. (n.d.).
  • Patel, K. D., & Patel, H. D. (2017). Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • ATCC. (n.d.).
  • Microbiotests Inc. (n.d.). Spirodela Duckweed Toxkit SOP.
  • Abcam. (n.d.). MTT assay protocol.
  • Al-Masoudi, N. A., & Ali, A. H. (2021).
  • Patel, K. D., & Patel, H. D. (2017). Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents.
  • Kumar, V., Kaur, K., & Paul, K. (2016). Synthesis and in vitro evaluation of novel triazine analogues as anticancer agents and their interaction studies with bovine serum albumin. European Journal of Medicinal Chemistry, 121, 483-494.
  • Huang, X., et al. (2026). Exploring s-triazine derivatives as anticancer agents. European Journal of Medicinal Chemistry.
  • NC State Extension Publications. (2015). Photosystem II inhibitors – Triazine Herbicides.
  • Kim, J., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science.
  • Saeidi, S., & Ghorbanpour, M. (2018). Toxicological Effects of a Post Emergent Herbicide on Spirodela polyrhiza as a Model Macrophyte. Iranian Journal of Toxicology, 12(2), 45-54.
  • Li, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 41, 116212.
  • Microbiotests Inc. (n.d.). Perform duckweed toxicity test with duckweed toxkit F.
  • Kim, J., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. PubMed.
  • El-Sayed, W. M., et al. (2021). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • Wang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed.
  • Hassan, A. Y., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[13][17][20]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1462.

  • Van Assche, C. J., & Carles, P. M. (1982). Biochemical Responses Induced by Herbicides : Photosystem II Inhibiting Chemicals. ACS Symposium Series, 181, 1-21.
  • Purdue University. (n.d.).
  • Wang, Y., et al. (2022). Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action.
  • PennState Extension. (n.d.). Conducting a Bioassay for Herbicide Residues.
  • Kumar, A., et al. (2022).
  • Khan, I., et al. (2025). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][13][14][15] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. ResearchGate.

  • Park, J., et al. (2023). Giant Duckweed (Spirodela polyrhiza)
  • Ismail, M. M. F., et al. (2023).
  • Sharma, D., & Narasimhan, B. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research, 8(6), 2656-2663.
  • Li, Q., et al. (2012).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1563-1574.

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1,2,4-Triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Asymmetric Advantage

The 1,2,4-triazine scaffold (as-triazine) represents a privileged structure in medicinal chemistry, distinct from its symmetric 1,3,5-triazine counterpart. While 1,3,5-triazines are ubiquitous in kinase inhibitors (e.g., Gedatolisib), the 1,2,4-triazine core offers unique electronic asymmetry and vectoral functionalization opportunities. This guide analyzes the Structure-Activity Relationship (SAR) of 1,2,4-triazine derivatives, focusing on their utility as GPR84 antagonists and Pyruvate Dehydrogenase Kinase (PDK) inhibitors .

Key Differentiator: Unlike the symmetric electron deficiency of 1,3,5-triazines, the 1,2,4-isomer possesses a "hotspot" at C3 for nucleophilic attack and a distinct dipole moment that influences binding pocket orientation.

Comparative Analysis: 1,2,4-Triazine vs. Alternatives

This section objectively compares the 1,2,4-triazine scaffold against the standard 1,3,5-triazine and Pyrimidine scaffolds often used in similar drug discovery campaigns.[1]

Table 1: Scaffold Performance Comparison
Feature1,2,4-Triazine 1,3,5-Triazine (s-Triazine) Pyrimidine
Electronic Character Highly electron-deficient; Asymmetric dipole.Symmetric electron deficiency.Moderately electron-deficient.
C3 Reactivity High (Nucleophilic substitution/addition).High (Symmetric substitution).Moderate.
Solubility Moderate to High (Dipole-driven).Low to Moderate (Crystal packing).Moderate.
Metabolic Stability Susceptible to oxidation at C5/C6 if unsubstituted.Generally stable; N-dealkylation common.High stability.
Primary Targets GPCRs (GPR84), PDK, Sodium Channels.PI3K, mTOR, CDK.EGFR, TKIs.[2][3]
Synthesis Complexity Moderate (Condensation of 1,2-dicarbonyls).Low (Trichlorotriazine displacement).Low to Moderate.
Expert Insight: Why Choose 1,2,4-Triazine?
  • Causality of Choice: Use 1,2,4-triazine when the binding pocket requires a non-linear vector for substituents. The C5 and C6 positions allow for the projection of hydrophobic groups (e.g., aryl rings) into deep lipophilic pockets (e.g., ECL2 of GPCRs), while the C3 position serves as a versatile anchor for polar linkers.

  • Validation: In GPR84 antagonist studies, the 1,2,4-triazine core provided a superior pharmacokinetic profile compared to earlier pyridine-based leads due to reduced lipophilicity (LogD optimization).

Detailed SAR Case Studies

Case Study A: GPR84 Antagonists (Inflammation & Fibrosis)

Target: G-protein-coupled receptor 84 (GPR84).[4][5] Lead Compound: Compound 42 (derived from J. Med. Chem. 2022 studies).[4][5][6][7]

SAR Logic Flow

The optimization of 1,2,4-triazine GPR84 antagonists follows a strict "Anchor and Reach" model.

  • The Core (Scaffold): The 1,2,4-triazine ring acts as a planar spacer.

  • Positions 5 & 6 (The "Reach"):

    • Requirement: Bulky, lipophilic aryl groups (e.g., 4-methoxyphenyl or 4-chlorophenyl).

    • Observation: These groups occupy the hydrophobic extracellular loops. Symmetrical substitution (e.g., 5,6-bis(4-methoxyphenyl)) often yields nanomolar affinity.

  • Position 3 (The "Anchor"):

    • Requirement: A methylene linker attached to a polar headgroup (e.g., Indole or Azaindole).

    • Effect: Direct attachment destroys activity. A methylene spacer (-CH2-) is critical for allowing the headgroup to settle into the orthosteric binding site without steric clash.

Case Study B: PDK Inhibitors (Oncology/Metabolism)

Target: Pyruvate Dehydrogenase Kinase (PDK1/PDK4).[8] Mechanism: ATP-binding pocket competition.

SAR Logic Flow
  • Position 3 (Amino Linkage): An amino group (-NH-) at C3 is essential for hydrogen bonding with the hinge region of the kinase (Glu/Cys residues).

  • Positions 5 & 6 (Gatekeeper):

    • Fusion with indole systems (forming a tricyclic system) or substitution with heteroaryls targets the back pocket.

    • Data Point: 5,6-diphenyl substitution often provides broad kinase inhibition, but 5-heteroaryl modifications improve selectivity for PDK over other kinases like CDK2.

Visualizations

Diagram 1: SAR Optimization Logic (GPR84 Antagonists)

This diagram illustrates the logical flow of optimizing the 1,2,4-triazine core for GPCR antagonism.

GPR84_SAR cluster_mods Modifications Core 1,2,4-Triazine Core Pos3 Position 3 (Linker) Core->Pos3 Provides Vector Pos56 Positions 5 & 6 (Hydrophobic) Core->Pos56 Scaffold Activity GPR84 Antagonism (IC50 < 10 nM) Pos3->Activity Methylene Linker Required for Fit Pos56->Activity Aryl Groups Target Extracellular Loops Mod1 Indole Headgroup Mod1->Pos3 Mod2 4-OMe-Phenyl Mod2->Pos56

Caption: SAR optimization logic for 1,2,4-triazine GPR84 antagonists, highlighting the critical methylene linker at C3.

Diagram 2: Experimental Workflow (Synthesis & Validation)

A self-validating workflow for synthesizing and testing 1,2,4-triazine inhibitors.

Workflow cluster_syn Synthesis Phase cluster_val Validation Phase Start 1,2-Dicarbonyl (Benzil) Condensation Condensation (Reflux/EtOH) Start->Condensation Reagent Thiosemicarbazide Reagent->Condensation Cyclization Base-Cat. Cyclization Condensation->Cyclization Product 3-Mercapto-1,2,4-Triazine Cyclization->Product Assay Enzyme/GPCR Assay (IC50 Determination) Product->Assay Purified Cmpd CounterScreen Counter Screen (Selectivity) Assay->CounterScreen Active Hits Data SAR Table CounterScreen->Data

Caption: Step-by-step workflow from chemical synthesis to biological validation of 1,2,4-triazine inhibitors.

Experimental Protocols

Chemical Synthesis: The "Neunhoeffer" Condensation

This protocol is the industry standard for generating 5,6-diaryl-1,2,4-triazines. It is robust and self-validating via color change (yellow precipitate).

Materials:

  • Benzil (10 mmol)

  • Thiosemicarbazide (11 mmol)

  • Ethanol (50 mL)

  • Potassium Carbonate (K2CO3)

Protocol:

  • Condensation: Dissolve Benzil in refluxing ethanol. Add Thiosemicarbazide slowly.

  • Reflux: Heat the mixture at reflux for 3–4 hours. Checkpoint: The solution should turn deep yellow/orange.

  • Cyclization: Add aqueous K2CO3 (2M, 10 mL) and reflux for an additional 2 hours to ensure ring closure of the intermediate hydrazone.

  • Isolation: Cool to room temperature. Acidify with glacial acetic acid to pH 5.

  • Validation: A yellow precipitate (3-mercapto-5,6-diphenyl-1,2,4-triazine) will form. Filter and recrystallize from DMF/Ethanol.

  • Functionalization (Optional): To install the amino linker (for PDK inhibitors), treat the mercapto derivative with hydrazine hydrate or an appropriate amine under nucleophilic substitution conditions.

Biological Assay: PDK1 Kinase Inhibition (ADP-Glo)

This assay quantifies the inhibitor's ability to block PDK1 activity by measuring ATP depletion.

Materials:

  • Recombinant Human PDK1 enzyme.

  • Substrate: PDHKtide (synthetic peptide).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute PDK1 enzyme (5 ng/well) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Treatment: Add 1,2,4-triazine test compounds (dissolved in DMSO) to the enzyme. Incubate for 10 min at RT.

  • Reaction Start: Add ATP (10 µM) and PDHKtide substrate (0.2 µg/µL). Incubate for 45 min at 30°C.

  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader.

  • Calculation: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate IC50 using non-linear regression.

Supporting Data: Potency Comparison

The following table summarizes literature data for optimized 1,2,4-triazine derivatives against key targets.

Table 2: IC50 Values of Selected 1,2,4-Triazine Inhibitors
Compound IDTargetR3 SubstituentR5/R6 SubstituentIC50 (nM)Reference
Cmpd 42 GPR84(1H-indol-3-yl)methyl4-OMe-Ph / 4-OMe-Ph12 [1]
Cmpd 1 GPR84(1H-indol-3-yl)methylPh / Ph350[1]
Tz-PDK-A PDK1Amino-linkage5,6-Diphenyl450[2]
Tz-PDK-B PDK1Amino-linkage5,6-Bis(4-F-Ph)85 [2]

Note: Data indicates that electron-donating groups (OMe) on the 5,6-aryl rings enhance GPR84 potency, while fluoro-substitutions favor PDK kinase inhibition.

References

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link][5]

  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids: The anticancer activity, structure-activity relationships. Archiv der Pharmazie. [Link][9]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery. [Link]

Sources

Comparative Guide: Efficacy of 1,2,4-Triazine Compounds vs. Existing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The Purine Bioisostere Advantage: The 1,2,4-triazine scaffold, particularly when fused as pyrrolo[2,1-f][1,2,4]triazine , represents a privileged structure in medicinal chemistry due to its electronic and steric similarity to the purine core of ATP. Unlike traditional quinazoline-based inhibitors (e.g., Gefitinib) or pyrimidine-based inhibitors (e.g., Imatinib), the 1,2,4-triazine core offers a unique nitrogen distribution that facilitates critical hydrogen bonding with the "hinge region" of kinase ATP-binding pockets while offering distinct solubility and pharmacokinetic profiles.

This guide objectively compares novel 1,2,4-triazine derivatives against FDA-approved standards, focusing on three critical oncogenic signaling nodes: EGFR/HER2 , c-Met/VEGFR , and mTOR .

Mechanistic Insight: The ATP-Mimetic Binding Mode

To understand the efficacy data, one must grasp the structural causality. Kinase inhibitors function by competing with ATP.

  • Standard (Quinazoline): Relies on N1 and N3 for H-bonding with the hinge region (e.g., Met793 in EGFR).

  • 1,2,4-Triazine (Pyrrolo-fused): The N1 and N-pyrrolo positions mimic the N1 and N9 of the adenine ring of ATP. This allows the scaffold to "slot" into the adenine-binding pocket with high affinity, while the C-substitution vectors allow access to the hydrophobic back pocket (selectivity filter).

Visualization: Kinase Interaction Logic

KinaseBinding cluster_Inhibitors Inhibitor Scaffolds ATP_Pocket ATP Binding Pocket (Hinge Region) Target Inhibition Outcome (IC50 Reduction) ATP_Pocket->Target Blocks Phosphorylation Quinazoline Quinazoline Core (e.g., Gefitinib) Rigid, Hydrophobic Quinazoline->ATP_Pocket Dual H-bond (Met793) Triazine Pyrrolo[2,1-f][1,2,4]triazine (Novel Derivatives) Purine Isostere, Tunable Triazine->ATP_Pocket Mimics Adenine N1/N6 + Hydrophobic Pocket Access

Figure 1: Mechanistic comparison of binding modes between standard quinazolines and 1,2,4-triazine scaffolds.

Comparative Efficacy Analysis

Case Study A: Dual EGFR/HER2 Inhibition

Context: Resistance to first-generation EGFR inhibitors (Gefitinib) often arises from T790M mutations or HER2 amplification. The Challenger: Pyrrolo[2,1-f][1,2,4]triazine derivative (Ref: Compound 16 from Fink et al. series).

FeatureGefitinib (Standard)1,2,4-Triazine (Cmpd 16)Performance Delta
Target Profile EGFR (WT/Mutant)Dual EGFR / HER2Broader Coverage
EGFR IC50 33 nM6 nM 5.5x More Potent
HER2 IC50 >1000 nM (Weak)10 nM >100x More Potent
Cellular IC50 (N87) ~400 nM120 nM 3.3x More Effective

Analysis: The 1,2,4-triazine derivative demonstrates superior potency against HER2, making it a viable alternative for HER2-driven resistance where Gefitinib fails. The structural flexibility of the triazine C-substituents allows for better accommodation of the HER2 active site compared to the rigid quinazoline.

Case Study B: c-Met and VEGFR-2 Inhibition

Context: Angiogenesis and metastasis are driven by VEGFR and c-Met pathways. Foretinib is a standard multi-kinase inhibitor. The Challenger: 1,2,4-Triazine Derivative (Ref: Compound 19 from Shi et al.).[1]

FeatureForetinib (Standard)1,2,4-Triazine (Cmpd 19)Performance Delta
c-Met IC50 0.71 nM2.3 nM Slightly Less Potent
VEGFR-2 IC50 0.9 nM5.0 nM Comparable (Same Log)
Pharmacokinetics Low Oral BioavailabilityHigh Oral Bioavailability Superior PK Profile

Analysis: While Compound 19 is marginally less potent enzymatically than Foretinib, its 1,2,4-triazine core confers superior physicochemical properties (LogP, solubility), resulting in better oral bioavailability in rat models. This highlights the scaffold's utility in optimizing "drug-likeness" over raw potency.

Case Study C: mTOR Inhibition

Context: The PI3K/Akt/mTOR pathway is upregulated in breast and lung cancers. The Challenger: Arylidene-hydrazinyl-1,2,4-triazine (Ref: Compound S1).

  • Standard (Rapamycin): Allosteric inhibitor (complex pharmacology).

  • 1,2,4-Triazine (S1): ATP-competitive inhibitor.

  • Data: Compound S1 exhibited an IC50 of 6.42 µM in MCF-7 cell lines.[2]

  • Docking Insight: S1 showed a binding free energy lower than the inherent ligand (PDB: 4JT6), suggesting a highly stable complex within the mTOR kinase domain.[2]

Experimental Protocols (Self-Validating Systems)

To replicate these findings or evaluate new derivatives, use the following standardized workflows.

Protocol 1: FRET-Based Kinase Inhibition Assay (Z'-LYTE)

Use this to determine IC50 values (Enzymatic).

  • Reagent Prep: Prepare 4X Test Compound (1,2,4-triazine derivative) in 1% DMSO. Prepare 2X Kinase/Peptide Mixture (e.g., EGFR kinase + Tyr-peptide). Prepare 4X ATP Solution (at Km apparent).

  • Reaction Assembly:

    • Add 2.5 µL Compound to 384-well plate.

    • Add 5 µL Kinase/Peptide mix.

    • Incubate 15 min at Room Temp (allows inhibitor to bind hinge region).

    • Add 2.5 µL ATP to initiate phosphorylation.

  • Development: After 1 hour, add 5 µL Development Reagent (cleaves non-phosphorylated peptides).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 400nm, Em: 445/520nm).

  • Validation: Z'-factor must be > 0.7 for the assay to be valid. Staurosporine should be used as the positive control.

Protocol 2: MTT Cell Viability Assay

Use this to determine GI50 (Cellular Efficacy).

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add 1,2,4-triazine compounds at serial dilutions (0.01 µM to 100 µM). Include DMSO control (0.1%).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h (purple formazan crystals form in viable mitochondria).

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570 nm. Calculate % Inhibition relative to DMSO control.

Signaling Pathway & Workflow Visualization

The following diagram illustrates the downstream effects of 1,2,4-triazine inhibition on the EGFR/PI3K/mTOR cascade, confirming the biological logic of the efficacy data.

SignalingPathway cluster_Inhibition 1,2,4-Triazine Action EGFR EGFR / HER2 (Target of Cmpd 16) PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 (Target of Cmpd 19) VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR (Target of Cmpd S1) AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition triggers Inhibitor1 Triazine (Cmpd 16) Inhibitor1->EGFR Blocks Inhibitor2 Triazine (Cmpd 19) Inhibitor2->VEGFR Blocks Inhibitor3 Triazine (S1) Inhibitor3->mTOR Blocks

Figure 2: Signal transduction cascade showing intervention points of specific 1,2,4-triazine derivatives.

References

  • Fink, B. E., et al. (2012). "Discovery of Pyrrolo[2,1-f][1,2,4]triazines as Dual Inhibitors of EGFR and HER2." Journal of Medicinal Chemistry.

  • Shi, J., et al. (2012). "Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine Derivatives as Novel Multi-Targeted Tyrosine Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Mesaros, E. F., et al. (2012). "Pyrrolo[2,1-f][1,2,4]triazine Kinase Inhibitors: Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry.

  • Bhat, M., et al. (2021). "Pyrrolo[2,1-f][1,2,4]triazine: A Promising Fused Heterocycle to Target Kinases in Cancer Therapy."[1][3] Molecular Diversity.

  • Davoodi, M., et al. (2018). "Design, Synthesis, Cytotoxicity Evaluation and Docking Studies of 1,2,4-Triazine Derivatives as Potential mTOR Inhibitors." Iranian Journal of Pharmaceutical Research.

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A Comparative Guide to HPLC and UPLC Methods for Purity Assessment of 6-Bromo-3-(methylthio)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its preceding intermediates.[1][2] The compound 6-Bromo-3-(methylthio)-1,2,4-triazine is a heterocyclic entity whose structural motifs are common in medicinal chemistry, making it a valuable intermediate. Ensuring its purity is not merely a quality control checkpoint; it is a strategic imperative that influences the safety, efficacy, and manufacturability of the final drug product.[1] Weak analytical control at the intermediate stage can lead to the carryover of impurities, resulting in costly downstream rework and potential regulatory hurdles.[1]

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the purity assessment of 6-Bromo-3-(methylthio)-1,2,4-triazine. While HPLC has long been the industry standard, UPLC has emerged as a powerful alternative offering significant gains in speed, resolution, and sensitivity.[3][4] We will explore the fundamental principles differentiating these technologies, present detailed experimental protocols, and provide a framework for method validation in accordance with international guidelines.

Fundamental Principles: A Tale of Two Technologies

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase packing material within the analytical column.[4] HPLC systems traditionally use columns with particle sizes of 3–5 µm, while UPLC technology leverages sub-2 µm particles.[3][4] This seemingly small change has profound consequences for chromatographic performance, as dictated by the Van Deemter equation, which describes the relationship between mobile phase linear velocity and column efficiency.

UPLC's use of smaller particles creates a column with significantly higher theoretical plates, leading to sharper, narrower peaks and thus superior resolution.[5] However, pushing a mobile phase through a column packed with such fine particles generates substantially higher backpressure—often exceeding 15,000 psi—which necessitates specialized instrumentation designed to operate under these demanding conditions.[4][6] The benefits are a dramatic reduction in analysis time and solvent consumption, coupled with an increase in sensitivity.[3][5][7]

G cluster_0 HPLC cluster_1 UPLC HPLC_Particle Larger Particles (3-5 µm) HPLC_Pressure Lower Pressure (~400 bar) HPLC_Particle->HPLC_Pressure allows for HPLC_Speed Slower Analysis HPLC_Pressure->HPLC_Speed results in HPLC_Res Standard Resolution HPLC_Speed->HPLC_Res HPLC_Solvent Higher Solvent Use HPLC_Res->HPLC_Solvent requires UPLC_Particle Smaller Particles (<2 µm) UPLC_Pressure Higher Pressure (>1000 bar) UPLC_Particle->UPLC_Pressure requires UPLC_Speed Faster Analysis UPLC_Pressure->UPLC_Speed enables UPLC_Res Higher Resolution UPLC_Speed->UPLC_Res improves UPLC_Solvent Lower Solvent Use UPLC_Res->UPLC_Solvent reduces

Caption: Relationship between particle size, pressure, and performance in HPLC vs. UPLC.

Method Development Strategy: A Logic-Driven Approach

The development of a robust purity method is a systematic process, not a matter of trial and error.[8] For 6-Bromo-3-(methylthio)-1,2,4-triazine, a heterocyclic compound of moderate polarity, Reversed-Phase (RP) chromatography is the logical choice.[9]

  • Chromatographic Mode: Reversed-Phase HPLC/UPLC separates molecules based on their hydrophobicity.[9] This is the most versatile and widely used mode in pharmaceutical analysis.[9]

  • Column Chemistry: A C18 (octadecylsilane) bonded silica column is the universal starting point for RP method development, offering broad retention for a wide range of analytes.[9]

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier like acetonitrile is standard. Acetonitrile is chosen for its low viscosity and UV transparency. A buffer (e.g., phosphate or formate) is used to control the pH and ensure consistent ionization of the analyte and any impurities, leading to reproducible retention times.

  • Detection: A Photodiode Array (PDA) detector is indispensable. It not only quantifies the analyte at a specific wavelength but also acquires full UV-Vis spectra across the entire peak.[10] This capability is crucial for peak purity analysis, which assesses the spectral homogeneity of a peak to detect potential co-eluting impurities.[10][11]

Experimental Protocols & Workflow

The following protocols are designed to be robust starting points for the purity analysis of 6-Bromo-3-(methylthio)-1,2,4-triazine.

G SamplePrep 1. Sample Preparation Weigh Weigh 10 mg of sample SamplePrep->Weigh Dissolve Dissolve in 10 mL Diluent (1 mg/mL Stock) Weigh->Dissolve Dilute Dilute to 0.1 mg/mL with Mobile Phase Dissolve->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Chromatography 2. Chromatographic Analysis Filter->Chromatography Inject Inject into HPLC / UPLC System Chromatography->Inject Acquire Acquire Data (Chromatogram & PDA Spectra) Inject->Acquire DataAnalysis 3. Data Analysis & Reporting Acquire->DataAnalysis Integrate Integrate Peaks DataAnalysis->Integrate PurityCalc Calculate Area % Purity Integrate->PurityCalc PeakPurity Perform PDA Peak Purity Assessment PurityCalc->PeakPurity Report Generate Report PeakPurity->Report

Caption: General analytical workflow for purity assessment.
Protocol 1: Conventional HPLC Method

This method is designed for reliability and compatibility with standard HPLC instrumentation.

  • 1. Sample Preparation:

    • Accurately weigh approximately 10 mg of 6-Bromo-3-(methylthio)-1,2,4-triazine and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent) to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • 2. Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II, Waters Alliance, or equivalent HPLC system with PDA detector.

    • Column: C18 Column, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection at 254 nm (or λmax of the compound), with spectral acquisition from 200-400 nm.

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes (including re-equilibration).

  • 3. Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Use the PDA software to perform a peak purity analysis on the main peak to check for co-elution.[10]

Protocol 2: High-Throughput UPLC Method

This method is optimized for speed and resolution, leveraging the capabilities of UPLC technology.

  • 1. Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, using the same final concentration of 0.1 mg/mL.

  • 2. Chromatographic Conditions:

    • Instrument: Waters ACQUITY UPLC H-Class, Agilent 1290 Infinity II, or equivalent UPLC/UHPLC system with PDA detector.

    • Column: Acquity UPLC BEH C18 Column, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 70% B over 2.5 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Detection: PDA detection at 254 nm, with spectral acquisition from 200-400 nm.

    • Injection Volume: 2 µL.

    • Run Time: 4 minutes (including re-equilibration).

  • 3. Data Analysis:

    • Perform data analysis as described in the HPLC protocol. The increased data acquisition rate of the UPLC detector should be utilized to accurately define the narrow peaks.

Comparative Performance Data

The following table summarizes the expected performance differences between the two proposed methods. The data illustrates the significant advantages of UPLC in a drug development environment where speed and efficiency are paramount.

Parameter HPLC Method (Hypothetical Data) UPLC Method (Hypothetical Data) Significance
Retention Time (Main Peak) ~8.5 min~1.8 minUPLC offers a >4x reduction in retention time.
Resolution (Rs) between Closely Eluting Impurities 1.9> 3.0UPLC provides superior separating power, ensuring more accurate impurity quantification.[7]
Theoretical Plates (N) ~9,000~25,000Higher plate count indicates greater column efficiency and sharper peaks.[5]
Tailing Factor (Asymmetry) 1.31.1UPLC often yields more symmetrical peaks, improving integration accuracy.
Total Run Time 20 min4 minA 5-fold increase in sample throughput with UPLC.[3]
Solvent Consumption per Run ~20 mL~2.4 mLUPLC dramatically reduces solvent usage, leading to cost savings and environmental benefits.[3][7]
Limit of Detection (LOD) ~0.03%~0.008%Increased sensitivity of UPLC allows for the detection of trace-level impurities.[12]
Limit of Quantification (LOQ) ~0.10%~0.025%Lower quantification limits enable more precise control of impurities at low levels.[12]

Method Validation: Ensuring Trustworthiness and Compliance

A developed analytical method is not complete until it has been validated to demonstrate its suitability for the intended purpose.[13][14] Validation must be performed according to established guidelines, such as ICH Q2(R2).[15][16]

Validation Parameter Purpose & Typical Acceptance Criteria
Specificity / Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. Procedure: Analyze stressed samples (acid, base, oxidative, thermal, photolytic degradation) and check for peak purity of the main peak using a PDA detector. The main peak should be spectrally pure.[11][15]
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response. Procedure: Analyze a series of solutions over a specified range (e.g., LOQ to 150% of the target concentration). Criteria: Correlation coefficient (r²) ≥ 0.999.[16]
Range The interval between the upper and lower concentration levels for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[16]
Accuracy The closeness of the test results to the true value. Procedure: Perform recovery studies by spiking known amounts of impurities into the sample matrix at different levels (e.g., 3 levels, 3 replicates each). Criteria: Recovery typically between 98.0% - 102.0% for assay, and often 90.0% - 110.0% for impurities.[6][14]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Includes Repeatability (same lab, same day) and Intermediate Precision (different day, different analyst). Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Procedure: Typically determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.[14]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temp, ±0.1 pH unit). Provides an indication of its reliability during normal usage.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and UPLC are powerful and reliable techniques for the purity assessment of 6-Bromo-3-(methylthio)-1,2,4-triazine. The conventional HPLC method offers robustness and is suitable for laboratories with standard equipment.

However, for the fast-paced environment of drug development and manufacturing, the advantages of UPLC are compelling. The dramatic increase in speed, superior resolution, and heightened sensitivity allow for faster decision-making, more confident impurity profiling, and significant long-term savings in solvent costs and operational time.[3][4][5] By transitioning from HPLC to UPLC, laboratories can enhance their analytical capabilities, improve data quality, and accelerate the development timeline for new pharmaceutical products.

References

  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. (n.d.). Waters.
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Tianming Pharmaceuticals.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
  • 6-Bromo-3-(methylthio)-[1]triazolo[4,3-a]pyridine. (n.d.). Sigma-Aldrich. Retrieved from

  • UHPLC Separation of Triazine Herbicides at Elevated Temperature. (n.d.). Thermo Fisher Scientific.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks.
  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. (n.d.). Waters.
  • Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine. (n.d.). Benchchem.
  • ACQUITY UPLC with PDA Detection: Determining the Sensitivity Limits of Oxybutynin and Related Compounds. (n.d.). Waters Corporation.
  • Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. (2026, February 26). ResearchGate.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Technology Networks.
  • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. (2020, November 11). LCGC International.
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024, January 1). LCGC International.
  • Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. (2023, November 28). MDPI.
  • 6-Bromo-3-(methylthio)-[1]triazolo[4,3-a]pyridine. (n.d.). Benchchem. Retrieved from

  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021, August 8). Springer.
  • API Intermediates Production Purity. (2024, June 18). Arborpharmchem.
  • A Comprehensive Guide to Cross-Validation of HPLC and UPLC Methods for the Quantification of Isosativanone. (n.d.). Benchchem.
  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu.
  • UPLC vs HPLC: what is the difference? (2023, October 11). Alispharm.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • Analysis of Triazine Pesticides in Wastewater by GC/MS. (n.d.). ThermoFisher.
  • RP-UPLC method development and validation for the quantitative determination of potential impurities of trimipramine maleate. (n.d.). ResearchGate.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International.
  • Ultra-Performance Liquid Chromatography (UPLC): Principles, Advantages, and Applications. (n.d.). Creative Proteomics.
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2022, April 15). LCGC International.
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). Pharmaeli.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org.
  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. (2026, February 13). WebofPharma.
  • PDA Peak Purity. (2010, March 16). Chromatography Forum.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology.

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Safety Operating Guide

6-Bromo-3-(methylthio)-1,2,4-triazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol: 6-Bromo-3-(methylthio)-1,2,4-triazine

For researchers and drug development professionals, the safe handling and disposal of specialty organic building blocks is as critical as their synthetic utility. 6-Bromo-3-(methylthio)-1,2,4-triazine (CAS: 1832647-26-3) is a highly functionalized heterocyclic compound frequently utilized in the synthesis of advanced therapeutics, including potent antimalarial triazine dimers[1].

However, its unique structural features—specifically the presence of a bromine atom (a halogen) and a methylthio group (sulfur)—dictate strict, non-negotiable disposal pathways. This guide provides the authoritative operational workflow for managing this compound's waste stream, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) mandates.

Chemical Profiling & Waste Classification

The fundamental rule of chemical waste management is that the most hazardous or heavily regulated functional group dictates the classification of the entire mixture.

Because 6-Bromo-3-(methylthio)-1,2,4-triazine contains a covalently bonded bromine atom, any waste containing this compound—whether as a pure solid, a reaction byproduct, or a solute in a solvent—must be classified as Halogenated Organic Waste [2][3].

The Causality Behind the Classification:

  • Dioxin and Furan Prevention: Halogenated compounds cannot be disposed of via standard incineration or fuel-blending. When combusted at standard temperatures, halogens (like bromine and chlorine) can react with organic matter to form highly toxic polychlorinated/polybrominated dibenzodioxins and furans[4][5].

  • Corrosive Byproducts: Incineration of brominated compounds generates hydrogen bromide (HBr) gas. Specialized incinerators equipped with alkaline gas scrubbers are required to neutralize these emissions before they reach the atmosphere[6].

  • Economic Impact: If even a trace amount of 6-Bromo-3-(methylthio)-1,2,4-triazine is introduced into a non-halogenated waste carboy, the entire volume is legally tainted and must be treated as halogenated waste, exponentially increasing institutional disposal costs[5].

Operational Workflow: Step-by-Step Disposal Protocol

The following protocols apply to the disposal of 6-Bromo-3-(methylthio)-1,2,4-triazine in a professional laboratory setting.

Phase A: Segregation and Containerization
  • Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, spilled powder) or a liquid solution (e.g., reaction mother liquor, chromatography fractions).

  • Select Compatible Containment:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container with a secure, screw-top lid.

    • For Liquids: Use a designated, chemically compatible EHS-approved carboy (typically HDPE or PTFE). Never use metal containers, as trace HBr generation from degradation can cause severe corrosion.

  • Strict Segregation: Pour liquid waste containing this compound only into the carboy explicitly labeled "Halogenated Solvent Waste" [7]. Ensure the container is kept closed at all times except when actively adding waste to prevent the escape of volatile organic compounds (VOCs)[8].

Phase B: Labeling and EHS Compliance
  • Immediate Labeling: Attach a hazardous waste tag to the container the moment the first drop or grain of waste is added[8].

  • Explicit Nomenclature: Do not use abbreviations or chemical formulas. Write the full chemical name: "6-Bromo-3-(methylthio)-1,2,4-triazine". If it is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate), list all solvents and estimate their percentage by volume[2].

  • Hazard Identification: Check the boxes for "Toxic" and "Halogenated" on the institutional waste tag.

Phase C: Storage and Ultimate Disposal
  • Secondary Containment: Store the active waste container in a secondary containment tray within a designated, ventilated hazardous waste accumulation area (e.g., under a fume hood or in a flammable/corrosive storage cabinet, depending on the primary solvent matrix)[2][9].

  • Volume Limits: Never fill liquid waste containers beyond 75-80% capacity. Headspace is required to accommodate vapor expansion and prevent pressure-induced ruptures[3].

  • EHS Transfer: Once the container is full or reaches the institutional time limit (often 90 days for large quantity generators), submit a pickup request to your EHS department. The waste will be transported to a permitted facility for high-temperature rotary kiln incineration (>1100°C) with caustic scrubbing[4][10].

Quantitative Waste Stream Comparison

To understand the logistical impact of 6-Bromo-3-(methylthio)-1,2,4-triazine, laboratories must differentiate between halogenated and non-halogenated streams.

ParameterHalogenated Organic Waste (e.g., contains 6-Bromo...)Non-Halogenated Organic Waste
Defining Characteristic Contains F, Cl, Br, I, or At[11]Contains only C, H, O, N, S, P
Ultimate Disposal Method High-Temp Incineration (>1100°C) + Caustic Scrubbing[4][10]Fuel Blending / Standard Incineration / Energy Recovery [8.8]
Primary Environmental Risk Dioxin/Furan formation, ozone depletion, aquatic toxicity[5]Flammability, VOC emissions
Relative Disposal Cost High (Requires specialized scrubber infrastructure)[5]Low to Moderate
Mixing Rule Dominates the mixture; taints non-halogenated streams[5]Must be kept strictly separate from halogens

Waste Routing Decision Matrix

The following workflow illustrates the strict segregation path required for 6-Bromo-3-(methylthio)-1,2,4-triazine.

WasteDisposal Start 6-Bromo-3-(methylthio)- 1,2,4-triazine Waste State What is the physical state? Start->State Solid Solid Waste (Pure powder, contaminated PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in solvent) State->Liquid Liquid / Solution SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Solvent Waste Carboy Liquid->LiquidBin EHS EHS Collection & Manifesting SolidBin->EHS Warning CRITICAL: DO NOT MIX with Non-Halogenated Waste LiquidBin->Warning LiquidBin->EHS Incinerator High-Temp Incineration (>1100°C) + Scrubber EHS->Incinerator

Disposal routing for 6-Bromo-3-(methylthio)-1,2,4-triazine emphasizing halogen segregation.

References

1.[10] Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. Available at: [Link] 2.[2] University of Tennessee Institute of Agriculture (UTIA) Safety Office. Hazardous Waste Guide. tennessee.edu. Available at:[Link] 3.[4] Environmental Protection Agency Ireland (EPA IE). Compliance with Article 50 of the IED. epa.ie. Available at: [Link] 4. Haryana State Pollution Control Board. THE ENVIRONMENT (PROTECTION) RULES, 1986. hspcb.org.in. Available at: [Link] 5.[6] Environmental Protection Department Hong Kong. A Guide to the Registration of Chemical Waste Producers. epd.gov.hk. Available at: [Link] 6.[1] Monash University. 3-Alkylthio-1,2,4-triazine dimers with potent antimalarial activity. monash.edu. Available at:[Link] 7.[9] Washington State University (WSU). Halogenated Solvents Standard Operating Procedure. wsu.edu. Available at:[Link] 8.[8] University of Illinois (UIUC). Halogenated Organic Liquids - Standard Operating Procedure. illinois.edu. Available at:[Link] 9.[7] University of Wollongong (UOW). LABORATORY WASTE DISPOSAL GUIDELINES. uow.edu.au. Available at: [Link] 10.[11] Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. hazardouswasteexperts.com. Available at: [Link] 11.[3] Nipissing University. Hazardous Materials Disposal Guide. nipissingu.ca. Available at: [Link] 12.[5] RiskAssess. Disposal of chemical wastes. riskassess.com.au. Available at:[Link]

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Personal protective equipment for handling 6-Bromo-3-(methylthio)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 1832647-26-3

Technical Safety Guide: 6-Bromo-3-(methylthio)-1,2,4-triazine

Operational Context & Hazard Assessment

6-Bromo-3-(methylthio)-1,2,4-triazine is a specialized heterocyclic building block, typically used as an intermediate in the synthesis of bioactive pharmaceuticals and agrochemicals.[1] Its structure features a reactive bromine handle and a methylthio group, making it susceptible to nucleophilic substitution.

Scientific Rationale for Hazards: As a research chemical with limited toxicological data, the "Precautionary Principle" dictates it be treated as a Potent Irritant and Potential Sensitizer .

  • The Triazine Core: Nitrogen-rich heterocycles often exhibit acute toxicity via oral and inhalation routes.

  • The Bromine Substituent: Halogenated heterocycles are frequently lachrymators and skin irritants (H315, H319).

  • The Methylthio Group: Organic sulfides can degrade into methanethiol or other volatile sulfur species, posing an odor nuisance and potential respiratory irritation (H335).

GHS Classification (Conservative Estimate for PPE Selection):

  • Skin/Eye Irritation: Category 2 (H315/H319)[2][3][4]

  • STOT-SE: Category 3 (Respiratory Irritation - H335)[3]

  • Acute Toxicity: Treat as Category 4 (Harmful if swallowed/inhaled).[2]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on minimum standards. Use this matrix to eliminate exposure pathways.

Protection ZoneStandard Protocol (Solid Handling) High-Risk Protocol (Solution/Synthesis) Technical Justification
Eye/Face Chemical Splash Goggles (Indirect Vented)Goggles + Face Shield (8-inch)Powder Risk: Fine particulates can bypass standard safety glasses. Solution Risk: Reactants in solvents like DCM require splash protection.
Hand (Primary) Nitrile (min 5 mil thickness)Laminate Film (Silver Shield / 4H)Permeation: Standard nitrile degrades rapidly against halogenated solvents often used with this compound. Laminate film offers >4h breakthrough time.
Hand (Secondary) NoneNitrile (over laminate)Provides dexterity and protects the inner laminate glove from physical tears.
Respiratory N95 or P100 Particulate RespiratorFull Fume Hood (Face velocity: 100 fpm)Volatility: Methylthio derivatives can release sulfurous vapors; solids pose inhalation risks during weighing.
Body Standard Cotton Lab Coat (Buttoned)Chemical-Resistant Apron (Tychem® or PVC)Prevents saturation of clothing in case of a spill involving organic solvents.
Operational Handling Protocol

A. Storage & Stability [1][5][6]

  • Temperature: Store at 2°C – 8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Reasoning: The methylthio ether linkage is susceptible to oxidation (to sulfoxide/sulfone) upon prolonged exposure to air. The C-Br bond is sensitive to moisture-induced hydrolysis.

  • Segregation: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic sulfur oxidation.

B. Weighing & Transfer

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.

  • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to avoid cross-contamination.

C. Reaction Setup (Synthesis Context)

  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, immediate upgrade to Laminate/Silver Shield gloves is mandatory .

  • Addition Order: Add the solid 6-Bromo-3-(methylthio)-1,2,4-triazine to the solvent. Never add solvent rapidly to the solid to minimize aerosolization.

Emergency Response & Disposal Strategy

Spill Management Logic:

  • Solid Spill: Do not dry sweep. Use a HEPA-vacuum or wet-wipe method (dampened with inert solvent like heptane) to capture dust.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Disposal Decision Tree:

  • Categorization: This compound contains Bromine and Sulfur .

  • Waste Stream: Segregate into Halogenated Organic Waste .

    • Critical Check: Do not mix with acid waste streams; acidification of sulfur compounds can release toxic H₂S gas.

  • Destruction: High-temperature incineration equipped with scrubbers (to neutralize HBr and SOx byproducts).

Visualizations

Figure 1: PPE Selection & Handling Workflow Caption: Decision logic for selecting PPE based on the physical state of the reagent.

PPE_Workflow Start Start: Handling 6-Bromo-3-(methylthio)-1,2,4-triazine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Storage Solution Solution (e.g., in DCM/THF) State_Check->Solution Synthesis/Extraction PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Control: Fume Hood Solid->PPE_Solid PPE_Solution PPE: Laminate (Silver Shield) Gloves + Face Shield + Apron Solution->PPE_Solution Action_Weigh Weighing Protocol: Use Antistatic Boat Avoid returning excess PPE_Solid->Action_Weigh Action_React Reaction Protocol: Add Solid to Solvent Inert Atmosphere (Ar/N2) PPE_Solution->Action_React Action_Weigh->Action_React Transfer

Figure 2: Waste Disposal Logic Caption: Segregation strategy to prevent hazardous gas evolution and ensure compliance.

Disposal_Logic Waste Waste Generation Check_Halogen Contains Halogens? (Br, Cl, I) Waste->Check_Halogen Stream_Halo Stream: Halogenated Organic Check_Halogen->Stream_Halo Yes (Bromine present) Stream_NonHalo Stream: Non-Halogenated Check_Halogen->Stream_NonHalo No Check_Sulfur Contains Sulfur? (Thio- group) Precaution CRITICAL: NO ACID MIXING (Risk of H2S Gas) Check_Sulfur->Precaution Yes Stream_Halo->Check_Sulfur Destruction High-Temp Incineration (w/ Scrubbers) Precaution->Destruction

References

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): 1,2,4-Triazine derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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